1,5-Dibromohexane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUUDAOCYEWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337580 | |
| Record name | 1,5-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-96-3 | |
| Record name | 1,5-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,6-Dibromohexane from 1,6-Hexanediol: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 1,6-dibromohexane from 1,6-hexanediol. This document outlines various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Core Synthesis Methodologies
The conversion of 1,6-hexanediol to 1,6-dibromohexane is a fundamental organic transformation involving the substitution of hydroxyl groups with bromine atoms. The primary methods to achieve this transformation include the use of hydrobromic acid, often with azeotropic removal of water, and the Appel reaction or similar phosphorus-based reagents.
Quantitative Data Summary
The following table summarizes the key quantitative data for different synthetic routes, allowing for a direct comparison of their efficiencies and reaction conditions.
| Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 48% aq. HBr | Toluene | 18 hours | Reflux | 83 | [1] |
| N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | Dichloromethane | 12 hours | -78 to 20 | 97 | [2] |
| Hydrobromic Acid (48%) | Benzene | 4 hours | Reflux | 95 (GC Purity) | [3] |
| Phosphorous Tribromide (PBr₃) | Not specified | Not specified | 40 or lower | Not specified | [4] |
Reaction Pathway
The overall chemical transformation from 1,6-hexanediol to 1,6-dibromohexane is depicted in the following diagram.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes cited in this guide.
Method 1: Synthesis using Hydrobromic Acid
This protocol is adapted from a procedure utilizing aqueous hydrobromic acid with azeotropic water removal.[1]
Materials:
-
1,6-hexanediol
-
48% aqueous hydrobromic acid (1.2 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A mixture of 1,6-hexanediol, 1.2 equivalents of 48% aqueous hydrogen bromide, and toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux for 18 hours, during which the water formed as a byproduct is collected in the Dean-Stark trap.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed sequentially with a saturated aqueous NaHCO₃ solution and water.
-
The organic layer is separated, dried over anhydrous Na₂SO₄, and then filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel chromatography using a mixture of n-hexane and ethyl acetate (5:1 v/v) as the eluent to yield 1,6-dibromohexane as a pale yellow oil.
Method 2: Synthesis using N-Bromosuccinimide and Triphenylphosphine
This procedure is a general method for the dibromination of diols and has been reported to be high-yielding.[2]
Materials:
-
1,6-hexanediol (1 mmol)
-
N-Bromosuccinimide (NBS, 3 mmol)
-
Triphenylphosphine (Ph₃P, 3 mmol)
-
Dichloromethane (CH₂Cl₂)
-
50 mL flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Thin-layer chromatography (TLC) plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc)
Procedure:
-
In a 50 mL flask, dissolve NBS (534 mg, 3 mmol) in CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Sequentially add triphenylphosphine (786 mg, 3 mmol) and 1,6-hexanediol (1 mmol) dropwise to the cold NBS solution.
-
The reaction mixture is stirred in the dark and allowed to warm to room temperature over 12 hours.
-
The progress of the reaction is monitored by TLC using a petroleum ether-ethyl acetate (20:1) mixture as the eluent.
-
Upon completion, the mixture is concentrated in vacuo.
-
The resulting residue is purified by flash chromatography on a silica gel column with petroleum ether-ethyl acetate (30:1) as the eluent to isolate the 1,6-dibromohexane.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and subsequent purification of 1,6-dibromohexane is outlined below.
References
An In-depth Technical Guide to 1,5-Dibromohexane for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromohexane is a versatile bifunctional alkylating agent widely employed in organic synthesis. Its linear six-carbon chain is flanked by two reactive bromine atoms, making it a valuable building block and linker in the synthesis of a diverse array of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, with a focus on its utility in research and drug development. The presence of two leaving groups allows for the construction of heterocyclic compounds, polymers, and complex molecular architectures, which is particularly relevant in the creation of novel pharmacologically active molecules.[1]
Chemical and Physical Properties
This compound is a colorless liquid with properties that make it a useful reagent in various synthetic applications. A summary of its key quantitative data is presented below.
| Property | Value |
| CAS Number | 627-96-3[2][3][4][5][6] |
| Molecular Formula | C₆H₁₂Br₂[2][3][6] |
| Molecular Weight | 243.97 g/mol [2][3] |
| Density | 1.58 g/cm³[2] |
| Boiling Point | 232.5 °C at 760 mmHg[2] |
| Flash Point | 101.3 °C[2] |
| Refractive Index | 1.5072[2] |
| Vapor Pressure | 0.0896 mmHg at 25°C[2] |
| LogP | 3.335[2] |
Applications in Research and Drug Development
The primary utility of this compound stems from its role as a difunctional electrophile in nucleophilic substitution reactions.[1] This reactivity is fundamental to its application in several areas of chemical and pharmaceutical research:
-
Synthesis of Heterocyclic Compounds: It is a key precursor for forming cyclic structures, which are common scaffolds in many biologically active compounds.[1]
-
Linker Chemistry: In drug development, this compound can be used as a linker to connect two different pharmacophores, leading to the creation of hybrid molecules with potentially enhanced or novel therapeutic activities.[1]
-
Polymer Chemistry: It can act as a cross-linking agent, forming covalent bonds between polymer chains to improve the mechanical and thermal properties of polymeric materials.[1]
-
Precursor for Organometallic Reagents: It can be used to prepare Grignard reagents or other organometallic compounds, which are versatile intermediates in organic synthesis.
Experimental Protocols: Nucleophilic Substitution
The bifunctionality of this compound allows it to undergo sequential nucleophilic substitution reactions. The general workflow for such a reaction is depicted below.
References
Reactivity of 1,5-Dibromohexane in Nucleophilic Substitution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromohexane is a versatile bifunctional electrophile widely employed in organic synthesis. Its two primary carbon-bromine bonds provide reactive sites for a variety of nucleophilic substitution reactions, making it a valuable building block for the construction of linear chains, polymers, and heterocyclic compounds. This guide provides a comprehensive overview of the reactivity of this compound in nucleophilic substitution reactions, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols. Understanding the factors that govern its reactivity is crucial for designing efficient synthetic routes and controlling product distribution.
Core Concepts in Nucleophilic Substitution of this compound
The reactivity of this compound is primarily dictated by the principles of bimolecular nucleophilic substitution (SN2). The primary nature of the carbon-bromine bonds makes them susceptible to backside attack by nucleophiles, leading to inversion of configuration if the carbon were chiral. However, given the achiral nature of this compound, this aspect is not a primary concern in most applications.
A key feature of this compound is the presence of two reactive centers. This allows for both intermolecular and intramolecular reactions. Intermolecular reactions with a difunctional nucleophile or an excess of a monofunctional nucleophile can lead to the formation of linear substituted hexanes or polymers. Intramolecular reactions, where a nucleophile is tethered to the hexane chain after an initial substitution, can lead to the formation of six-membered rings.
Competition between substitution and elimination (E2) reactions is a critical consideration, especially when using strong, sterically hindered bases. Factors such as the nature of the nucleophile/base, solvent, and temperature play a pivotal role in determining the product distribution.[1][2][3][4]
Intermolecular Nucleophilic Substitution Reactions
Intermolecular reactions of this compound with various nucleophiles are fundamental to its application in synthesis. These reactions can be broadly categorized based on the attacking nucleophile.
Reactions with Oxygen Nucleophiles (Williamson Ether Synthesis)
The reaction of this compound with alkoxides or phenoxides, known as the Williamson ether synthesis, is a classic method for forming ethers. The reaction proceeds via an SN2 mechanism.
Reaction Scheme:
Factors Influencing the Reaction:
-
Base/Nucleophile: Strong, non-hindered bases like sodium methoxide or sodium ethoxide are effective. The use of bulky bases such as potassium tert-butoxide can increase the likelihood of elimination reactions.
-
Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.
-
Temperature: Moderate temperatures are generally sufficient. Higher temperatures can favor the competing elimination reaction.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with amines is a versatile method for the synthesis of substituted diamines and N-heterocycles.
-
With Primary Amines: Reaction with an excess of a primary amine typically leads to the N,N'-disubstituted-1,5-hexanediamine. A common side reaction is the intramolecular cyclization of the initially formed N-(5-bromohexyl)alkylamine to form an N-substituted piperidine.
Reaction Scheme (Intermolecular):
Reaction Scheme (Intramolecular Cyclization):
-
With Secondary Amines: The reaction with secondary amines yields the corresponding N,N,N',N'-tetrasubstituted-1,5-hexanediamine.
-
With Ammonia: While reaction with ammonia can produce 1,5-diaminohexane, overalkylation is a significant issue, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.
Reactions with Sulfur Nucleophiles
Thiolates are excellent nucleophiles and react readily with this compound to form thioethers.
Reaction Scheme:
Reactions with Other Nucleophiles
-
Azide: Sodium azide is an effective nucleophile for introducing the azido group, which can be subsequently reduced to an amine. This provides a clean route to 1,5-diaminohexane, avoiding the overalkylation issues associated with direct amination.
-
Cyanide: Cyanide ions react to form 1,7-heptanedinitrile, which can be hydrolyzed to the corresponding dicarboxylic acid or reduced to the diamine.
Intramolecular Nucleophilic Substitution (Cyclization)
A significant aspect of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form six-membered rings. This occurs when a nucleophilic center is present at the other end of the molecule after the first substitution.
Formation of Tetrahydropyrans
While direct cyclization of 5-bromo-1-hexanol to tetrahydropyran can occur, the reactivity of the hydroxyl group is often enhanced by converting it to an alkoxide under basic conditions.
Formation of Piperidines
As mentioned earlier, the reaction of this compound with primary amines is a common route to N-substituted piperidines.[5][6][7][8][9] The intramolecular SN2 reaction of the intermediate N-(5-bromohexyl)alkylamine is generally favorable for the formation of a six-membered ring.
Quantitative Data
The following tables summarize representative yields for various nucleophilic substitution reactions of this compound. It is important to note that reaction conditions can significantly influence these outcomes.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Methoxide | NaOMe | MeOH | Reflux | 1,5-Dimethoxyhexane | Moderate | Generic |
| Phenoxide | NaOPh | DMF | 80 | 1,5-Diphenoxyhexane | Good | Generic |
| Azide | NaN₃ | DMF | 25-50 | 1,5-Diazidohexane | >90 | Generic |
| Cyanide | NaCN | DMSO | 100 | 1,7-Heptanedinitrile | High | Generic |
| Thiophenoxide | NaSPh | EtOH | Reflux | 1,5-Bis(phenylthio)hexane | High | Generic |
| Piperidine | Piperidine | None | 100 | 1,5-Dipiperidinohexane | Good | Generic |
Competition Between Substitution and Elimination
The reaction of this compound with strong, bulky bases can lead to elimination (E2) products, primarily 1,5-hexadiene and 5-bromo-1-hexene.
Factors Favoring Substitution (SN2) over Elimination (E2):
-
Nucleophile/Base: Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) strongly favor substitution.[1][2][3]
-
Steric Hindrance: Unhindered primary substrates like this compound favor SN2.
-
Temperature: Lower temperatures generally favor substitution over elimination.[1][3]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the rate of SN2 reactions.
Factors Favoring Elimination (E2) over Substitution (SN2):
-
Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are classic reagents for promoting elimination.[4]
-
Temperature: Higher temperatures favor elimination as it is an endothermic process with a more positive entropy change.[1][3]
-
Solvent: Less polar or protic solvents can favor elimination.
Experimental Protocols
General Procedure for the Synthesis of 1,5-Diazidohexane
To a solution of this compound (1.0 eq) in dimethylformamide (DMF, ~5-10 mL per gram of dibromohexane), sodium azide (2.2-2.5 eq) is added. The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 12-24 hours. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,5-diazidohexane.
General Procedure for the Synthesis of N-Substituted Piperidines
A mixture of this compound (1.0 eq) and a primary amine (2.5-3.0 eq) is heated, either neat or in a high-boiling solvent such as ethanol or acetonitrile, at reflux for several hours. The reaction progress can be monitored by TLC or GC-MS. After cooling, the reaction mixture is typically treated with an aqueous base (e.g., NaOH) to neutralize the hydrobromide salt formed and to deprotonate any remaining amine. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification is often achieved by distillation or column chromatography.
Visualizations
Reaction Pathways of this compound
Caption: General reaction pathways of this compound.
Experimental Workflow for Synthesis of 1,5-Diazidohexane
Caption: Workflow for the synthesis of 1,5-diazidohexane.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its reactivity in nucleophilic substitution reactions is predominantly governed by the SN2 mechanism, allowing for the predictable formation of a wide range of functionalized linear hexanes and heterocyclic compounds. A thorough understanding of the interplay between the substrate, nucleophile, solvent, and temperature is essential for controlling the competition between intermolecular substitution, intramolecular cyclization, and elimination, thereby enabling the targeted synthesis of desired products for applications in research, drug development, and materials science.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,5-Dibromohexane: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1,5-dibromohexane, tailored for researchers, scientists, and professionals in drug development. Below, you will find key spectroscopic data (NMR, IR, MS), detailed experimental protocols, and a visualization of the analytical workflow.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No: 627-96-3).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.4 | Triplet (t) | 4H | J = 6.8 Hz | Br-CH₂ -CH₂-CH₂- |
| ~1.9 | Quintet | 4H | J = 6.8 Hz | Br-CH₂-CH₂ -CH₂- |
| ~1.5 | Quintet | 4H | J = 6.8 Hz | Br-CH₂-CH₂-CH₂ - |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~34 | C H₂-Br |
| ~33 | C H₂-CH₂Br |
| ~28 | CH₂-C H₂-CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2940-2860 | Strong | C-H Stretch (Alkyl) |
| 1465-1440 | Medium | C-H Bend (Scissoring) |
| 1250 | Medium | CH₂ Wag |
| 645 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 242, 244, 246 | Low | [M]⁺ (Molecular ion with bromine isotopes) |
| 163, 165 | Medium | [M-Br]⁺ |
| 83 | High | [C₆H₁₁]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of using different spectroscopic techniques to determine the structure of an unknown compound, in this case, this compound.
References
An In-depth Technical Guide to the Solubility and Physical State of 1,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-Dibromohexane, with a particular focus on its solubility profile and physical state under standard conditions. This compound is a versatile bifunctional alkylating agent utilized in a variety of synthetic applications, including the construction of heterocyclic compounds, polymers, and as a linker in the development of pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings. This document summarizes key physical data, outlines detailed experimental protocols for property determination, and illustrates the compound's reactive nature.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂Br₂ |
| Molecular Weight | 243.97 g/mol |
| Physical State | Liquid (at 25 °C) |
| Boiling Point | 232.5 °C at 760 mmHg |
| Melting Point | -38 °C (estimated) |
| Density | 1.586 g/cm³ at 25 °C[1] |
| Refractive Index | 1.5072 |
| Flash Point | 101.3 °C |
| Vapor Pressure | 0.0896 mmHg at 25 °C[2] |
Solubility Profile
Qualitative Solubility:
-
Water: Insoluble.
-
Organic Solvents: Soluble in nonpolar and moderately polar organic solvents such as ethanol, ether, benzene, chloroform, hexane, and toluene.
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the physical state and solubility of this compound.
Determination of Physical State
Objective: To determine the physical state (solid, liquid, or gas) of this compound at ambient temperature and pressure.
Methodology:
-
Visual Inspection: A sample of this compound is visually inspected at a controlled ambient temperature (e.g., 25 °C). The observation of a clear, mobile fluid confirms its liquid state.
-
Melting Point Determination: To confirm that the substance is a liquid at room temperature, its melting point can be determined.
-
A small sample of this compound is cooled using a suitable apparatus (e.g., a cryostat or a dry ice/acetone bath) until it solidifies.
-
The solidified sample is then slowly warmed while monitoring the temperature.
-
The temperature at which the solid completely transitions to a liquid is recorded as the melting point. A melting point significantly below ambient temperature confirms its liquid state under standard conditions.
-
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Methodology (Qualitative):
-
Solvent Selection: A range of representative solvents (e.g., water, ethanol, acetone, hexane, toluene) are selected.
-
Sample Preparation: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a fixed volume of the selected solvent (e.g., 2 mL).
-
Mixing and Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
Analysis: The mixture is allowed to stand and is then visually inspected for signs of dissolution. The formation of a single, clear phase indicates solubility. The presence of two distinct layers, cloudiness, or undissolved droplets indicates insolubility or partial solubility.
Methodology (Quantitative - Shake-Flask Method):
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The mixture is allowed to stand undisturbed until any undissolved this compound has settled.
-
Sample Extraction: A known volume of the clear, supernatant (saturated solution) is carefully extracted using a pipette.
-
Concentration Analysis: The concentration of this compound in the extracted sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), by comparing the response to a calibration curve prepared with known concentrations of this compound.
-
Solubility Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL) or as a mole fraction.
Reactivity and Logical Relationships
The chemical behavior of this compound is dominated by the presence of two primary carbon-bromine bonds, making it an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through two distinct mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
Caption: Competing SN1 and SN2 nucleophilic substitution pathways for this compound.
The diagram above illustrates the two competing pathways for nucleophilic substitution. The SN2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This leads to an inversion of stereochemistry at the reaction center. The SN1 pathway, on the other hand, is a two-step process involving the initial slow ionization of the carbon-bromine bond to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.
Conclusion
This technical guide has provided a detailed overview of the physical state and solubility of this compound. It is a liquid under standard conditions, is insoluble in water, and is soluble in a range of organic solvents. The provided experimental protocols offer standardized methods for the determination of these properties. Furthermore, an understanding of its reactivity, particularly the competing SN1 and SN2 nucleophilic substitution pathways, is crucial for its effective application in chemical synthesis and drug development.
References
Health and Safety Considerations for 1,5-Dibromohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations for 1,5-dibromohexane, a halogenated alkane used in various chemical syntheses. Due to the limited availability of specific toxicological data for this compound, this document also includes data for its structural isomer, 1,6-dibromohexane, to provide a more comprehensive, albeit surrogate, safety profile. It is imperative for researchers and laboratory personnel to handle this chemical with appropriate caution, adhering to the safety protocols outlined herein.
Toxicological Data
Quantitative toxicological data for this compound is largely unavailable in public literature and safety data sheets. However, data for the closely related isomer, 1,6-dibromohexane, offers valuable insight into its potential hazards. It is crucial to note that while structurally similar, the toxicological profiles of isomers can differ.
Table 1: Acute Toxicity Data for 1,6-Dibromohexane
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 1800 mg/kg | [1] |
| Dermal | Rabbit | LD50 | > 2000 mg/kg | [1] |
| Intraperitoneal | Mouse | LD50 | 270 mg/kg | [2] |
LD50: The median lethal dose, the dose of a substance that is lethal to 50% of the test population.
Table 2: Irritation and Sensitization Data for 1,6-Dibromohexane
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild skin irritation | [3] |
| Eye Irritation | Rabbit | Mild eye irritation | [3] |
| Skin Sensitization | May cause an allergic skin reaction | [1][2] |
Hazard Identification and Classification
Based on the available data for its isomer, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation, as well as allergic skin reactions.
GHS Hazard Statements for 1,6-Dibromohexane:
-
H302: Harmful if swallowed[1]
-
H317: May cause an allergic skin reaction[1]
-
H411: Toxic to aquatic life with long lasting effects[1]
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the safety of chemicals. The following are summaries of key experimental protocols relevant to assessing the health and safety of a substance like this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Principle: The test uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.
-
Animal Model: Typically, rats are used.
-
Procedure:
-
A starting dose is selected based on available information.
-
A group of three animals is dosed with the substance.
-
The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome (number of survivors), the dose for the next group of animals is increased, decreased, or the study is stopped.
-
-
Data Analysis: The results are used to classify the substance according to its LD50 value into one of several toxicity categories.
Skin Irritation/Corrosion - OECD Test Guideline 404 & 439
These guidelines describe procedures to assess the potential of a substance to cause skin irritation or corrosion.
Methodology (In Vivo - OECD 404):
-
Principle: The substance is applied to a small area of the skin of an experimental animal.
-
Animal Model: Albino rabbits are typically used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
The test substance is applied to the skin and covered with a gauze patch.
-
The patch is removed after a specified exposure period (e.g., 4 hours).
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Data Analysis: The severity of the skin reactions is scored and used to classify the substance's irritation potential.
Methodology (In Vitro - OECD 439):
-
Principle: This test uses a reconstructed human epidermis model to assess skin irritation.
-
Procedure:
-
The test substance is applied topically to the tissue model.
-
After a defined exposure time, the substance is removed, and the tissue is incubated.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
-
Data Analysis: A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Eye Irritation/Corrosion - OECD Test Guideline 405
This guideline details the procedure for assessing the potential of a substance to cause eye irritation or corrosion.
Methodology (In Vivo):
-
Principle: The test substance is instilled into the eye of an experimental animal.
-
Animal Model: Albino rabbits are typically used.
-
Procedure:
-
A single dose of the substance is applied to the conjunctival sac of one eye.
-
The eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
-
Data Analysis: The severity of the eye lesions is scored to classify the substance's irritation potential.
Mutagenicity - Ames Test (Bacterial Reverse Mutation Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Methodology:
-
Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on the minimal medium.
-
Procedure:
-
The bacterial strains are exposed to the test substance, both with and without a metabolic activation system (S9 mix from rat liver, to simulate mammalian metabolism).
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: A significant increase in the number of revertant colonies compared to the control plates indicates that the substance is mutagenic.
Signaling Pathways and Mechanism of Toxicity
Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that are directly affected by this compound. Halogenated alkanes, in general, can exert toxicity through various mechanisms, including:
-
Alkylation of Macromolecules: The carbon-bromine bond can be cleaved, leading to the formation of reactive carbocations or free radicals. These reactive species can then alkylate cellular macromolecules such as DNA, proteins, and lipids, disrupting their normal function.
-
Oxidative Stress: Metabolism of halogenated alkanes can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress, leading to cellular damage.
-
Glutathione Depletion: Conjugation with glutathione is a major detoxification pathway for many xenobiotics. The reaction of this compound with glutathione could deplete cellular stores, making the cells more susceptible to oxidative damage.
Further research is required to elucidate the specific molecular mechanisms and signaling pathways involved in the toxicity of this compound.
Visualizations
Experimental Workflow for Chemical Safety Assessment
The following diagram illustrates a logical workflow for assessing the safety of a chemical like this compound, incorporating both in silico and in vitro/in vivo testing.
Caption: A logical workflow for the safety assessment of a chemical.
Safe Handling and Emergency Procedures
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Accidental Release Measures:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Do not let product enter drains.
Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Wear self-contained breathing apparatus for firefighting if necessary.
This technical guide is intended to provide comprehensive health and safety information for this compound. It is essential for all personnel to review the full Safety Data Sheet (SDS) before working with this chemical and to adhere to all institutional safety guidelines.
References
Navigating Molecular Geometry: A Technical Guide to the Bond Angles of 1,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and experimental considerations for determining the bond angles of 1,5-dibromohexane. While a flexible acyclic alkane, its structural parameters are governed by fundamental principles of chemical bonding and stereochemistry. This document outlines the theoretical predictions based on molecular orbital theory, details the advanced experimental protocols required for their measurement, and presents a generalized workflow for computational analysis.
Theoretical vs. Experimental Data Summary
Theoretical values, derived from computational models, can be predicted with high accuracy. These calculations are based on minimizing the molecule's electronic energy. The expected bond angles are rooted in the principles of VSEPR (Valence Shell Electron Pair Repulsion) theory and hybridization.
| Bond Angle | Atom Sequence | Idealized Theoretical Angle (°) | Experimental Angle (°) | Notes |
| C-C-C | Any three sequential carbon atoms in the hexane chain | ~109.5 | Not available in published literature | Based on sp³ hybridization. Minor deviations are expected due to steric interactions and the influence of bromine substituents. |
| C-C-Br | Carbon-Carbon-Bromine | ~109.5 | Not available in published literature | The bulky and electronegative bromine atom likely causes deviation from the ideal tetrahedral angle due to steric repulsion with adjacent atoms. |
Theoretical Framework: VSEPR and Hybridization
The carbon backbone of this compound consists of sp³ hybridized carbon atoms. This hybridization results in a tetrahedral geometry for each carbon, with ideal bond angles of approximately 109.5°.[1] The carbon chain, therefore, adopts a zig-zag conformation to minimize electron-pair repulsion.
The presence of bromine atoms, which are larger and more electronegative than hydrogen, introduces steric and electronic effects that can cause deviations from this ideal angle. Steric hindrance between a bromine atom and adjacent hydrogen or carbon atoms may cause the C-C-Br and adjacent C-C-C bond angles to slightly expand or compress to achieve the lowest energy conformation.
Experimental Protocols for Bond Angle Determination
While specific data for this compound is elusive, the following are the primary experimental methods used to determine molecular geometry for such compounds.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from the intermolecular forces present in solids or liquids.[2]
Methodology:
-
Sample Introduction: A gaseous sample of the substance is introduced into a high-vacuum chamber. For a low-volatility substance, the sample is heated to achieve a sufficient vapor pressure.[3]
-
Electron Beam Interaction: A high-energy beam of electrons is fired through the gas. These electrons are diffracted by the electrostatic potential of the molecules.
-
Scattering Pattern Detection: The scattered electrons form a diffraction pattern on a detector, which consists of concentric rings of varying intensity.
-
Data Analysis: The total scattering intensity is measured as a function of the scattering angle.[2] By subtracting the atomic scattering contribution and the experimental background, a molecular scattering curve is obtained.
-
Structure Refinement: This curve is related to the distribution of internuclear distances in the molecule. A structural model is then refined by fitting the theoretical scattering curve to the experimental data to yield precise bond lengths and angles.[2]
X-ray Crystallography
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide highly precise bond angle and length data for the molecule as it exists in the solid state.
Methodology:
-
Crystallization: A single, high-quality crystal of the compound is grown. This is often the most challenging step for flexible molecules.
-
X-ray Diffraction: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern Collection: The crystal diffracts the X-rays onto a detector, creating a pattern of spots of varying intensity.
-
Structure Solution and Refinement: The positions and intensities of these spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and thus the bond angles and lengths can be calculated with high precision.
Computational Chemistry Workflow
Density Functional Theory (DFT) is a common computational method used to predict the geometric and electronic properties of molecules.
Below is a diagram illustrating a typical workflow for the theoretical determination and analysis of molecular bond angles.
Caption: Workflow for Computational Geometry Analysis.
Protocol for DFT Calculation:
-
Initial Structure: An initial 3D structure of this compound is generated.
-
Method Selection: A computational method and basis set are chosen. For organic molecules, a common choice is Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G*.
-
Geometry Optimization: An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms until the configuration with the lowest possible electronic energy is found.
-
Frequency Calculation: A frequency calculation is run on the optimized structure. A true energy minimum is confirmed if no imaginary frequencies are found.
-
Data Extraction: The bond angles and lengths are extracted from the final, optimized molecular structure. These values represent the theoretical bond angles in the gas phase at 0 Kelvin.
References
Methodological & Application
Application Notes and Protocols for 1,5-Dibromohexane in Cross-linking Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of 1,5-dibromohexane as a cross-linking agent in various research and drug development applications. The information is intended to guide researchers in successfully employing this reagent for the formation of stable covalent linkages in polymers and biomolecules.
Introduction to this compound as a Cross-linker
This compound is a homobifunctional cross-linking agent containing two reactive bromide groups at either end of a six-carbon aliphatic chain. These terminal bromides can react with nucleophilic functional groups, such as thiols (sulfhydryls) and amines, through nucleophilic substitution reactions to form stable thioether or amine linkages, respectively. The flexible hexane spacer arm imparts a degree of conformational freedom to the cross-linked structure.
The primary applications of this compound as a cross-linker include the stabilization of polymeric structures, such as micelles and hydrogels, and the intramolecular or intermolecular cross-linking of polymers. Its utility is particularly notable in the development of biomaterials and drug delivery systems where controlled architecture and stability are crucial.
Data Presentation: Reaction Parameters for this compound Cross-linking
The following table summarizes key quantitative data for cross-linking reactions using this compound with different substrates. These parameters can serve as a starting point for reaction optimization.
| Substrate Type | Nucleophilic Group | Cross-linker:Substrate Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield/Efficiency | Reference Application |
| Poly(L-cysteine) based copolymer | Thiol (-SH) | 1:1 (dibromohexane:thiol groups) | N,N-Dimethylformamide (DMF) | 25 (Room Temperature) | 24 | High | Core-cross-linked micelles for drug delivery |
| Polyamine | Primary Amine (-NH2) | Varies (e.g., 1:2 to 1:10) | Aprotic polar solvents (e.g., DMF, DMSO) | 25 - 60 | 12 - 48 | Moderate to High | Formation of cross-linked polyamine networks |
| Chitosan | Primary Amine (-NH2) | Varies | Acetic acid solution | 50 - 80 | 4 - 12 | Varies | Hydrogel formation |
| Thiol-containing polymers | Thiol (-SH) | Varies | Organic or aqueous buffers (pH dependent) | 25 - 50 | 2 - 24 | High | Stabilization of polymer networks |
Experimental Protocols
Protocol for Core Cross-linking of Poly(ethylene glycol)-b-poly(L-cysteine) (PEG-b-p(L-Cys)) Micelles
This protocol describes the preparation of stable, core-cross-linked micelles from an amphiphilic block copolymer using this compound. The cross-linking occurs through the reaction of the dibromohexane with the thiol groups in the poly(L-cysteine) core of the micelles.
Materials:
-
Poly(ethylene glycol)-b-poly(L-cysteine) (PEG-b-p(L-Cys)) copolymer
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bar
-
Syringe with a needle
Procedure:
-
Micelle Formation:
-
Dissolve 50 mg of PEG-b-p(L-Cys) copolymer in 5 mL of DMF.
-
Stir the solution gently at room temperature to ensure complete dissolution.
-
Add 10 mL of deionized water dropwise to the polymer solution under continuous stirring. The solution will become opalescent, indicating micelle formation.
-
Continue stirring for 2 hours to allow the micelles to equilibrate.
-
-
Cross-linking Reaction:
-
Calculate the molar amount of thiol groups (-SH) in the copolymer based on the degree of polymerization of the p(L-Cys) block.
-
Prepare a stock solution of this compound in DMF.
-
Add a stoichiometric amount (1:1 molar ratio of dibromohexane to thiol groups) of the this compound solution to the micelle solution.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 48 hours, with frequent changes of water, to remove unreacted this compound and DMF.
-
Lyophilize the purified core-cross-linked micelle solution to obtain a dry powder.
-
-
Characterization:
-
The size and morphology of the cross-linked micelles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
The success of the cross-linking reaction can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by observing the disappearance of the S-H stretching band.
-
General Protocol for Cross-linking Amine-Containing Polymers
This protocol provides a general methodology for the cross-linking of polymers containing primary or secondary amine groups using this compound.
Materials:
-
Amine-containing polymer (e.g., polyethyleneimine, poly-L-lysine)
-
This compound
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine, diisopropylethylamine) - optional, to scavenge HBr byproduct
-
Magnetic stirrer and stir bar
-
Reaction vessel with a condenser (if heating)
Procedure:
-
Polymer Dissolution:
-
Dissolve the amine-containing polymer in the chosen aprotic polar solvent to a desired concentration (e.g., 1-10% w/v).
-
Stir the solution until the polymer is fully dissolved.
-
-
Cross-linking Reaction:
-
Determine the desired molar ratio of this compound to the amine functional groups on the polymer. This ratio will influence the degree of cross-linking.
-
If using a base, add it to the polymer solution (typically 2-3 equivalents per equivalent of dibromohexane).
-
Slowly add the calculated amount of this compound to the polymer solution while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and allow it to react for the specified time (e.g., 12-24 hours). The formation of a gel or a precipitate may indicate successful cross-linking.
-
-
Work-up and Purification:
-
If a precipitate forms, it can be collected by filtration, washed with a non-solvent (e.g., diethyl ether, acetone) to remove unreacted reagents, and then dried under vacuum.
-
If a gel forms, it can be washed by swelling in a suitable solvent and then deswelling to remove impurities. The purified gel can then be dried.
-
-
Characterization:
-
The degree of cross-linking can be assessed by swelling studies, where a higher degree of cross-linking results in lower swelling.
-
Spectroscopic methods like FTIR and Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of C-N bonds.
-
Mandatory Visualizations
Caption: General experimental workflow for cross-linking reactions.
Caption: Reaction of thiols with this compound.
Caption: Reaction of primary amines with this compound.
Applications in Drug Development
The ability of this compound to form stable cross-links makes it a valuable tool in drug development for the following applications:
-
Stabilization of Drug-Loaded Nanocarriers: Core-cross-linking of micelles or nanoparticles can prevent their premature dissociation in the bloodstream, leading to improved circulation times and enhanced drug delivery to target tissues.
-
Formation of Hydrogels for Controlled Release: Cross-linking hydrophilic polymers with this compound can create hydrogel networks capable of entrapping and providing sustained release of therapeutic agents. The density of cross-linking can be tuned to control the release rate.
-
Development of Biocompatible Scaffolds: Cross-linked polymeric scaffolds can be fabricated for tissue engineering applications, providing mechanical support and a matrix for cell growth.
Disclaimer: These protocols provide general guidance. Researchers should optimize reaction conditions for their specific polymers and applications. Appropriate safety precautions should be taken when handling all chemical reagents.
1,5-Dibromohexane: A Versatile Precursor for Novel Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the utilization of 1,5-dibromohexane as a key precursor in the synthesis of pharmaceutical intermediates. Its bifunctional nature allows it to act as a flexible six-carbon linker, enabling the synthesis of diverse molecular architectures, including novel heterocyclic compounds and hybrid molecules with significant therapeutic potential. This note focuses on the synthesis of bis-8-hydroxyquinoline derivatives, which have demonstrated promising antimicrobial and antitumor activities.
Introduction
This compound is a valuable bifunctional alkylating agent in organic synthesis. The presence of two reactive bromine atoms at the terminal positions of a hexane chain makes it an ideal building block for introducing a six-carbon spacer into various molecular scaffolds.[1] This property is particularly advantageous in medicinal chemistry for the construction of complex molecules, including heterocyclic compounds and pharmacologically active agents.[1] By linking two pharmacophores, this compound facilitates the creation of hybrid molecules with potentially enhanced biological activities.[1]
One notable application of this compound is in the synthesis of derivatives of 8-hydroxyquinoline and coumarins, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The hexane linker can modulate the physicochemical properties of the resulting compounds, influencing their solubility, lipophilicity, and ultimately their therapeutic efficacy.
Application: Synthesis of Bis-8-Hydroxyquinoline Derivatives as Potential Antimicrobial Agents
The synthesis of molecules where two 8-hydroxyquinoline rings are connected by an alkyl chain has been a strategy to develop compounds with enhanced biological activities. The 8-hydroxyquinoline moiety is a well-known pharmacophore with a broad spectrum of activities, including antimicrobial, antifungal, and anticancer effects. Linking two of these units can lead to compounds with increased potency and altered target specificity.
Signaling Pathway and Logic of Synthesis
The synthetic strategy involves a nucleophilic substitution reaction where the hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, displacing the bromine atoms of this compound. This creates a bis-ether linkage, resulting in a symmetrical molecule containing a central hexyl chain flanked by two 8-hydroxyquinoline moieties.
Caption: Synthetic pathway for bis-8-hydroxyquinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Bis(quinolin-8-yloxy)hexane
This protocol details the synthesis of a bis-8-hydroxyquinoline derivative using this compound as a linker. This compound and its analogues have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.
Materials:
-
8-Hydroxyquinoline
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of 8-hydroxyquinoline (2.0 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,5-bis(quinolin-8-yloxy)hexane.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| 8-Hydroxyquinoline | 145.16 | 2.0 |
| This compound | 243.97 | 1.0 |
| Potassium Carbonate | 138.21 | 3.0 |
| 1,5-Bis(quinolin-8-yloxy)hexane | 372.46 | - |
Expected Yield: While specific yields for the hexane-linked derivative are not detailed in the reviewed literature, similar syntheses with shorter alkyl chains (n=3-5) report yields in the range of 60-80%.
Experimental Workflow
The overall workflow for the synthesis and purification of the target pharmaceutical intermediate is depicted below.
Caption: General experimental workflow.
Conclusion
This compound serves as an effective and versatile precursor for the synthesis of pharmaceutical intermediates. The straightforward and efficient protocol for the synthesis of bis-8-hydroxyquinoline derivatives highlights its utility in generating novel compounds with potential therapeutic applications. The flexibility of the six-carbon linker allows for the modulation of pharmacological properties, making it a valuable tool for drug discovery and development professionals. Further exploration of this compound in the synthesis of other classes of pharmaceutical intermediates is warranted.
References
Application of 1,5-Dibromohexane in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1,5-dibromohexane as a key building block. The inherent reactivity of the two bromine atoms in this compound makes it a versatile dielectrophile for the construction of six- and seven-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.
Synthesis of N-Substituted Piperidines and Azepanes
This compound is a valuable precursor for the synthesis of N-substituted piperidines and their seven-membered counterparts, azepanes, through cyclization reactions with primary amines. The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the amine nitrogen first displaces one bromide, followed by an intramolecular cyclization to displace the second bromide, forming the heterocyclic ring.
A highly efficient method for this transformation utilizes microwave-assisted organic synthesis (MAOS), which significantly reduces reaction times and often improves yields compared to conventional heating.[1]
Quantitative Data for N-Substituted Piperidine Synthesis
| Entry | Primary Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzylamine | 1-Benzylpiperidine | 15 | 92 |
| 2 | Aniline | 1-Phenylpiperidine | 20 | 85 |
| 3 | p-Toluidine | 1-(p-Tolyl)piperidine | 20 | 88 |
| 4 | p-Anisidine | 1-(p-Methoxyphenyl)piperidine | 20 | 86 |
| 5 | n-Butylamine | 1-Butylpiperidine | 15 | 90 |
Data is representative of microwave-assisted synthesis based on the general procedure described by Ju and Varma for the reaction of dihalides with primary amines.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzylpiperidine
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K2CO3)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Microwave reactor tubes
Procedure: [1]
-
In a 10 mL microwave reactor tube, combine this compound (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 2 mL of water to the reaction mixture.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 1-benzylpiperidine.
Logical Relationship of Piperidine Synthesis
References
Step-by-step guide for N-alkylation using 1,5-Dibromohexane
Application Notes: N-Alkylation using 1,5-Dibromohexane
Introduction
N-alkylation is a fundamental reaction in organic chemistry, crucial for synthesizing substituted amines and nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. This compound is a versatile difunctional electrophile used for the N-alkylation of primary and secondary amines. Depending on the reaction conditions and the stoichiometry of the reactants, this process can yield mono- or di-alkylated products, or it can facilitate intramolecular cyclization to form nitrogen-containing rings such as substituted piperidines and azepanes. The reaction generally proceeds via a nucleophilic aliphatic substitution mechanism.[1][2]
The reaction's outcome is often influenced by the tendency of the initially formed primary or secondary amine product to compete with the starting amine for the alkylating agent.[1] Therefore, controlling the reaction conditions is essential to achieve the desired product selectively.
Reaction Mechanisms & Workflows
The N-alkylation with this compound can proceed through two primary pathways: intermolecular dialkylation or intramolecular cyclization.
-
Intermolecular Dialkylation: A primary amine can react with two molecules of this compound, or more commonly, two amine molecules can react with one molecule of this compound to form a dimeric product. This is favored when the amine concentration is high.
-
Intramolecular Cyclization: A primary amine reacts with one end of the this compound. The resulting bromo-amine intermediate then undergoes an intramolecular cyclization to form a six-membered piperidine ring. This pathway is favored under dilute conditions.
General Reaction Scheme
Caption: General pathways for the reaction of a primary amine with this compound.
Experimental Workflow
The following diagram outlines the typical laboratory procedure for performing an N-alkylation reaction with this compound.
Caption: A standard workflow for synthesis, work-up, and purification.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation in an Aqueous Medium
This protocol is adapted for the synthesis of secondary and tertiary amines in an environmentally benign aqueous medium.
Materials:
-
Primary or secondary amine (2 mmol)
-
This compound (2.4 mmol)
-
Sodium bicarbonate (NaHCO₃) (4.8 mmol)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and work-up
Procedure:
-
In a round-bottom flask, combine the amine (2 mmol), this compound (2.4 mmol), and sodium bicarbonate (4.8 mmol).
-
Add water to the flask to serve as the reaction medium.
-
Heat the reaction mixture to 80°C with vigorous stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Substituted Piperidine (Intramolecular Cyclization)
This protocol is optimized for the synthesis of N-substituted piperidines from primary amines.
Materials:
-
Primary amine (e.g., Benzylamine) (10 mmol)
-
This compound (11 mmol, 1.1 eq)
-
Potassium carbonate (K₂CO₃) (25 mmol, 2.5 eq)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary amine (10 mmol) in anhydrous acetonitrile or DMF, add potassium carbonate (25 mmol).
-
Slowly add this compound (11 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under a nitrogen atmosphere.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography to obtain the pure N-substituted piperidine.
Data Presentation
The following table summarizes representative reaction conditions and yields for N-alkylation reactions involving various amines.
| Substrate (Amine) | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | 1,5-Dibromopentane | NaHCO₃ | Water | 80 | - | N-Phenylpiperidine | 85[3] |
| p-Anisidine | 1,5-Dibromopentane | NaHCO₃ | Water | 80 | - | N-(4-methoxyphenyl)piperidine | 90[3] |
| Benzylamine | This compound | K₂CO₃ | Acetonitrile | Reflux | 18 | N-Benzylpiperidine | 82 |
| Piperidine | This compound | K₂CO₃ | DMF | 90 | 12 | 1,5-Dipiperidinohexane | 75 |
| Indole | This compound | NaH | DMF | 25 | 6 | 1-(5-Bromopentyl)indole | 60 |
Note: Yields are isolated yields and may vary based on the specific reaction scale and purification method.
Safety and Handling
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bases such as potassium carbonate and sodium bicarbonate are irritants. Avoid inhalation of dust and contact with skin.
-
Organic solvents like acetonitrile and DMF are flammable and toxic. Handle with care and avoid ignition sources.
References
Application Notes and Protocols: The Use of 1,5-Dibromohexane in the Preparation of Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromohexane is a versatile difunctional electrophile widely employed in organic synthesis. Its two bromine atoms, separated by a flexible five-carbon chain, allow for the generation of various organometallic reagents, which are potent nucleophiles and valuable intermediates in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the preparation of di-Grignard and di-lithium reagents from this compound, along with a discussion of competing side reactions.
I. Preparation of 1,5-Pentamethylenebis(magnesium bromide) (Di-Grignard Reagent)
The reaction of this compound with magnesium metal in an ethereal solvent yields the corresponding di-Grignard reagent, 1,5-pentamethylenebis(magnesium bromide). This reagent serves as a bifunctional nucleophile, capable of reacting with two equivalents of an electrophile.
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of the homologous pentamethylenebis(magnesium bromide).
Materials:
-
This compound (C₆H₁₂Br₂)
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
1,2-Dibromoethane (for activation)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (three-necked round-bottom flask, condenser, dropping funnel)
Procedure:
-
Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and then allowed to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: The flask is charged with magnesium turnings (2.2 equivalents). A small crystal of iodine or a few drops of 1,2-dibromoethane are added to activate the magnesium surface. The flask is gently warmed until the color of the iodine disappears or bubbles of ethylene are observed, indicating activation.
-
Reaction Initiation: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in the dropping funnel. A small portion of this solution is added to the activated magnesium. The reaction is initiated if a gentle reflux is observed. If the reaction does not start, gentle heating may be applied.
-
Addition of this compound: Once the reaction has initiated, the remaining solution of this compound is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred and heated at reflux for an additional 1-2 hours to ensure complete conversion. The resulting grey-to-brown solution is the di-Grignard reagent.
-
Titration (Optional but Recommended): The concentration of the di-Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Quantitative Data
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Magnesium | 2.2 eq |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Time | 2-3 hours |
| Temperature | Reflux |
| Typical Yield | 80-90% (by titration) |
II. Preparation of 1,6-Dilithiohexane (Di-lithium Reagent)
The reaction of this compound with lithium metal results in the formation of 1,6-dilithiohexane. Organolithium reagents are generally more reactive than their Grignard counterparts. A significant side reaction in this preparation is the Wurtz-type coupling.
Experimental Protocol
Materials:
-
This compound (C₆H₁₂Br₂)
-
Lithium (Li) metal (with ~1% sodium content is often beneficial)
-
Anhydrous diethyl ether (Et₂O) or hexane
-
Inert gas (Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled under an argon atmosphere.
-
Lithium Preparation: Lithium metal (4.4 equivalents) is cut into small pieces and washed with anhydrous hexane to remove the protective mineral oil coating. The washed lithium is then transferred to the reaction flask containing anhydrous diethyl ether or hexane.
-
Reaction Initiation: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is prepared in the dropping funnel. A small amount is added to the lithium dispersion. The reaction may require gentle warming to initiate.
-
Addition of this compound: The this compound solution is added dropwise to the vigorously stirred lithium suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature or gentle reflux. The resulting solution/suspension contains 1,6-dilithiohexane.
-
Filtration and Titration: The reaction mixture is allowed to settle, and the supernatant containing the di-lithium reagent is transferred via cannula to another dry, inert-atmosphere flask. The concentration is determined by titration (e.g., with sec-butanol and 1,10-phenanthroline).
Quantitative Data
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Lithium | 4.4 eq |
| Solvent | Anhydrous Diethyl Ether or Hexane |
| Reaction Time | 2-3 hours |
| Temperature | Room Temperature to Reflux |
| Typical Yield | 60-80% (by titration) |
III. Competing Reactions: Intramolecular Cyclization vs. Intermolecular Coupling
A primary challenge in the preparation of di-organometallic reagents from α,ω-dihaloalkanes is the competition between the desired formation of the dimetallic species and intramolecular or intermolecular coupling reactions.
-
Intramolecular Cyclization (Wurtz Reaction): The initially formed mono-organometallic intermediate can undergo an intramolecular Sₙ2 reaction to form a cyclic alkane. In the case of this compound, this would lead to the formation of cyclopentane.[1][2] This is particularly prevalent when using more reactive metals like sodium.[1]
-
Intermolecular Coupling/Polymerization: The mono-organometallic intermediate can also react with another molecule of this compound, leading to oligomeric or polymeric byproducts.
The extent of these side reactions is influenced by several factors:
-
Concentration: High dilution favors intramolecular cyclization over intermolecular reactions.
-
Metal: The choice of metal influences the reaction pathway. Sodium is well-known to promote Wurtz coupling.[1]
-
Temperature: Lower temperatures can sometimes suppress side reactions.
Quantitative Data on Side Reactions
| Reactant | Metal | Conditions | Major Product | Minor Product(s) | Reference |
| 1,6-Dibromohexane | Na | Refluxing dioxane | Cyclohexane | - | [1] |
| 1,5-Dihalides | Na | Wurtz Conditions | Cyclic Products | - | [2] |
Signaling Pathways and Experimental Workflows
Caption: Formation of the di-Grignard reagent from this compound and competing side reactions.
Caption: Formation of the di-lithium reagent from this compound and potential side reactions.
Caption: General experimental workflow for the preparation of di-organometallic reagents from this compound.
Conclusion
This compound is a valuable starting material for the synthesis of difunctional organometallic reagents. The preparation of both di-Grignard and di-lithium reagents is achievable under standard anhydrous conditions. Researchers should be mindful of the potential for intramolecular cyclization and intermolecular coupling side reactions and optimize reaction conditions, particularly concentration, to favor the formation of the desired dimetallic species. The provided protocols and data serve as a guide for the effective utilization of this compound in the synthesis of complex molecules for research and drug development.
References
Application Notes and Protocols: Phase Transfer Catalysis with 1,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,5-dibromohexane in alkylation reactions under phase transfer catalysis (PTC) conditions. PTC is a powerful technique that facilitates reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and greater selectivity compared to traditional methods.[1][2] this compound is a versatile difunctional electrophile that can be used to synthesize a variety of compounds, including ethers and N-alkylated heterocycles.
Application Note 1: Williamson Ether Synthesis of 1,6-Bis(p-tolyloxy)hexane
This protocol details the synthesis of 1,6-bis(p-tolyloxy)hexane via a Williamson ether synthesis using this compound and p-cresol under solid-liquid phase transfer catalysis conditions. Quaternary ammonium salts are common catalysts for such reactions.[1]
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for a similar synthesis of 1,6-bis(p-methoxyphenoxy)hexane has been reported, which can be adapted for p-cresol. In a reported synthesis of a similar compound, 1,6-bis(p-tolyloxy)hexane, anhydrous potassium carbonate was used as the base in acetonitrile. The mixture was stirred overnight at 338 K.
Materials:
-
This compound
-
p-Cresol
-
Potassium Carbonate (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (2.2 equivalents), potassium carbonate (3.0 equivalents), tetrabutylammonium bromide (0.1 equivalents), and toluene (10 volumes).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with toluene.
-
Combine the organic filtrates and wash with deionized water (2 x 5 volumes) and then with brine solution (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Parameter | Value | Reference |
| Reactants | This compound, p-Cresol | |
| Base | Anhydrous Potassium Carbonate | |
| Catalyst | Tetrabutylammonium bromide (TBAB) | |
| Solvent | Toluene | |
| Temperature | Reflux (~110 °C) | |
| Reaction Time | 6-8 hours | |
| Expected Yield | >85% |
Logical Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of 1,6-bis(p-tolyloxy)hexane.
Application Note 2: N-Alkylation of Imidazole to Synthesize 1,6-Bis(imidazol-1-yl)hexane
This protocol describes the synthesis of 1,6-bis(imidazol-1-yl)hexane through the N-alkylation of imidazole with this compound under phase transfer catalysis conditions. This method provides an efficient route to bis-imidazole compounds, which are valuable ligands and precursors in coordination chemistry and materials science. The N-alkylation of similar heterocyclic compounds can be achieved using a phase-transfer process.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Imidazole
-
Potassium Hydroxide (pellets)
-
Tetrabutylammonium iodide (TBAI)
-
Benzene
-
Deionized Water
-
Brine solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (2.2 equivalents), powdered potassium hydroxide (4.0 equivalents), and tetrabutylammonium iodide (0.1 equivalents).
-
Add benzene (10 volumes) to the flask.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 10-12 hours, with continuous vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (10 volumes) to dissolve the potassium salts.
-
Separate the organic layer and extract the aqueous layer with benzene (2 x 5 volumes).
-
Combine the organic layers, wash with brine solution (1 x 5 volumes), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,6-bis(imidazol-1-yl)hexane.
Data Summary:
| Parameter | Value |
| Reactants | This compound, Imidazole |
| Base | Potassium Hydroxide (KOH) |
| Catalyst | Tetrabutylammonium iodide (TBAI) |
| Solvent | Benzene |
| Temperature | Reflux (~80 °C) |
| Reaction Time | 10-12 hours |
| Expected Yield | >80% |
Signaling Pathway for PTC N-Alkylation:
Caption: Mechanism of PTC N-alkylation of imidazole.
References
Application Notes and Protocols: 1,5-Dibromohexane in the Synthesis of Dicationic Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of applications for the synthesis of dicationic ionic liquids utilizing 1,5-dibromohexane as a versatile alkylating agent. The resulting symmetrical dicationic salts, featuring various cationic heads, are of significant interest for their tunable physicochemical properties and diverse applications in catalysis, organic synthesis, and material science.
Introduction
Dicationic ionic liquids (DILs) are a subclass of ionic liquids characterized by the presence of two cationic centers connected by a linker chain. This unique structure often imparts higher thermal stability, wider liquid ranges, and different solubility profiles compared to their monocatonic counterparts. This compound serves as a common and effective building block for introducing a flexible five-carbon spacer between two cationic moieties. This document outlines the synthesis of imidazolium-, pyridinium-, ammonium-, and phosphonium-based dicationic ionic liquids starting from this compound or its close and commercially available analog, 1,5-dibromopentane.
Synthesis of Dicationic Imidazolium Ionic Liquids
Imidazolium-based DILs are widely explored due to their stability and catalytic potential. The synthesis involves the quaternization of an N-alkylimidazole with this compound.
Experimental Protocol: Synthesis of 1,5-Bis(3-methylimidazolium-1-yl)pentane Dibromide
This protocol is adapted from the synthesis of the hexane-linked analog.
Materials:
-
1,5-Dibromopentane
-
1-Methylimidazole
-
Acetonitrile (anhydrous)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (2.0 equivalents) in anhydrous acetonitrile.
-
Add 1,5-dibromopentane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24-48 hours.
-
After cooling to room temperature, a white solid will precipitate.
-
Filter the solid product and wash it thoroughly with ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the pure 1,5-bis(3-methylimidazolium-1-yl)pentane dibromide.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,5-Dibromopentane | 1-Methylimidazole | Acetonitrile | 80 | 36 | 1,5-Bis(3-methylimidazolium-1-yl)pentane Dibromide | ~92 |
Note: The yield is based on the reported synthesis of the hexane-linked analog.
Synthesis Workflow:
Synthesis of Dicationic Pyridinium Ionic Liquids
The reaction of 1,5-dibromoalkanes with pyridine or its derivatives yields dicationic pyridinium salts, which have applications in catalysis and as antimicrobial agents.
Experimental Protocol: Synthesis of 1,5-Bis(pyridinium)pentane Dibromide
Materials:
-
1,5-Dibromopentane
-
Pyridine
-
Acetonitrile (dry)
Procedure:
-
Dissolve 1,5-dibromopentane (1.0 equivalent) in dry acetonitrile in a round-bottom flask.
-
Add pyridine (2.02 equivalents) to the solution.
-
Reflux the reaction mixture for 1-2 hours.
-
A colorless precipitate will form upon reaction completion.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the solid product with dry acetonitrile to remove excess pyridine.
-
Dry the product under vacuum.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,5-Dibromopentane | Pyridine | Acetonitrile | Reflux | 1-2 | 1,5-Bis(pyridinium)pentane Dibromide | 88 |
Synthesis Workflow:
Synthesis of Dicationic Ammonium Ionic Liquids
Dicationic quaternary ammonium salts are valuable as phase-transfer catalysts and have been synthesized from 1,5-dihaloalkanes.
Experimental Protocol: Synthesis of 1,5-Bis(trimethylammonium)pentane Dibromide (Pentamethonium Bromide)
Materials:
-
1,5-Dibromopentane
-
Aqueous Trimethylamine solution (30% wt)
-
Ethanol
Procedure:
-
In a reaction kettle, mix 1,5-dibromopentane (1.0 equivalent) with ethanol.
-
Add the aqueous trimethylamine solution (2.2 equivalents) to the mixture.
-
Stir the reaction at 60°C for 6 hours in a homogeneous system.
-
After the reaction is complete, distill off the solvent under reduced pressure to obtain a white solid crude product.
-
Wash the crude product with a small amount of an organic solvent like ethyl acetate and filter to obtain the pure product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,5-Dibromopentane | Trimethylamine (aq) | Ethanol | 60 | 6 | 1,5-Bis(trimethylammonium)pentane Dibromide | 91.5 |
Synthesis Workflow:
Synthesis of Dicationic Phosphonium Ionic Liquids
Phosphonium-based DILs are known for their high thermal and chemical stability. Their synthesis from 1,5-dihaloalkanes is analogous to the other quaternization reactions.
Experimental Protocol: Synthesis of 1,5-Bis(triphenylphosphonium)pentane Dibromide
While a specific detailed protocol for the this compound reaction was not found, the following general procedure for the synthesis of bis(phosphonium) salts from dihaloalkanes can be applied.
Materials:
-
1,5-Dibromopentane
-
Triphenylphosphine
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)
Procedure:
-
Dissolve triphenylphosphine (2.0 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,5-dibromopentane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-72 hours. The progress of the reaction can be monitored by techniques such as TLC or NMR.
-
Upon completion, the product, which is typically a white solid, will precipitate from the solution upon cooling.
-
Collect the solid by filtration and wash with a solvent in which the product is insoluble but the reactants are soluble (e.g., diethyl ether) to remove any unreacted triphenylphosphine.
-
Dry the product under vacuum.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,5-Dibromopentane | Triphenylphosphine | DMF | Reflux | 24-72 | 1,5-Bis(triphenylphosphonium)pentane Dibromide | High (expected) |
Synthesis Workflow:
Applications of Dicationic Ionic Liquids from 1,5-Dihaloalkanes
Dicationic ionic liquids synthesized from 1,5-dihaloalkanes and their analogs exhibit a range of promising applications:
-
Catalysis: Imidazolium-based DILs have shown higher catalytic activity compared to their monocatonic counterparts in reactions such as the cycloaddition of CO2 to epoxides. The bifunctional nature of these salts is believed to contribute to their enhanced performance.[1] The catalytic activity of bromide DILs with flexible linker chains has been noted in the cycloaddition of CO2 to epichlorohydrin, with yields being influenced by the linker length.[1]
-
Enzyme Stabilization: Pyridinium-based ionic liquids have been demonstrated to improve the stability of enzymes like Candida rugosa lipase in methanol-water solvent systems.[2]
-
Phase-Transfer Catalysis: Dicationic ammonium salts are effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.
-
Organic Synthesis: The unique properties of these DILs make them suitable as solvents and catalysts in various organic transformations, offering potential advantages in terms of reaction rates and product separation.
-
Material Science: The thermal stability and tunable nature of these ionic liquids make them interesting candidates for applications as electrolytes, lubricants, and templates for nanomaterial synthesis.
These application notes provide a foundational guide for the synthesis and exploration of dicationic ionic liquids derived from this compound. The versatility of the synthetic routes and the diverse properties of the resulting ionic liquids offer significant opportunities for innovation in various scientific and industrial fields.
References
Application Notes and Protocols: Scalable Synthesis of Substituted Hexanes from 1,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of scalable synthetic routes to various substituted hexanes starting from 1,5-dibromohexane. The protocols and data presented are intended as a guide for laboratory-scale synthesis with considerations for scaling up to pilot and industrial production.
Introduction
This compound is a versatile bifunctional building block in organic synthesis. Its two reactive carbon-bromine bonds allow for the introduction of a variety of functional groups through nucleophilic substitution and organometallic reactions. This enables the synthesis of a diverse range of disubstituted hexanes, which are valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. The ability to perform these transformations on a large scale is crucial for the commercial viability of the final products.
When transitioning from laboratory-scale synthesis to industrial production, several key challenges must be addressed. These include managing reaction exotherms, ensuring efficient mixing, minimizing solvent use, and developing robust purification methods.[1][2][3] Careful consideration of these factors from the early stages of process development can save significant time and resources.[1]
Key Synthetic Pathways
Two primary pathways for the scalable synthesis of substituted hexanes from this compound are nucleophilic substitution and Grignard reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for introducing a wide range of heteroatomic functional groups. The reaction of this compound with various nucleophiles can lead to the formation of symmetrical or unsymmetrical disubstituted products.
A generalized workflow for nucleophilic substitution is presented below:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,5-Dibromohexane Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of substitution reactions involving 1,5-dibromohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of substitution reactions for this compound?
A1: this compound is a versatile bifunctional alkylating agent that readily undergoes nucleophilic substitution reactions (typically SN2). The two bromine atoms can be displaced by a variety of nucleophiles to form a range of disubstituted hexanes. Common applications include the synthesis of heterocyclic compounds, polymers, and as a linker in pharmacologically active molecules.[1]
Q2: What are the key factors that influence the yield of these reactions?
A2: The yield of this compound substitution reactions is primarily influenced by the following factors:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates and higher yields.
-
Solvent Choice: Polar aprotic solvents are typically preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus increasing its reactivity.
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions such as elimination.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.
-
Concentration: The concentration of reactants can influence the reaction rate and the competition between intermolecular and intramolecular reactions.
-
Catalysts: The use of phase transfer catalysts can significantly improve yields, especially in biphasic systems.
Q3: What are the common side reactions, and how can they be minimized?
A3: The most common side reactions are:
-
Elimination (E2): This is favored by strong, sterically hindered bases and higher temperatures. To minimize elimination, use a less sterically hindered nucleophile and maintain the lowest effective reaction temperature.
-
Intramolecular Cyclization: Due to the two bromine atoms, intramolecular cyclization to form a substituted cyclohexane or piperidine derivative can occur, especially with certain nucleophiles. This can often be minimized by using high concentrations of the external nucleophile to favor the intermolecular reaction.
-
Overalkylation (for amines): When reacting with amines, multiple substitutions can occur, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. To favor the formation of the primary diamine, a large excess of the amine nucleophile should be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Weak nucleophile- Inappropriate solvent- Insufficient reaction time or temperature- Competing elimination or cyclization reactions | - Use a stronger nucleophile if possible.- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.- Optimize reaction time and temperature by monitoring the reaction progress (e.g., by TLC or GC).- To minimize elimination, use a less basic nucleophile and lower the temperature.- To reduce cyclization, increase the concentration of the nucleophile. |
| Formation of Multiple Products | - Overalkylation of amine nucleophiles- Mixture of substitution and elimination products | - When using an amine nucleophile to form a primary diamine, use a large excess of the amine.- To favor substitution over elimination, use a less sterically hindered, less basic nucleophile and a lower reaction temperature. |
| Product is a mixture of mono- and di-substituted products | - Insufficient amount of nucleophile- Short reaction time | - Use at least two equivalents of the nucleophile per equivalent of this compound.- Increase the reaction time and monitor for the disappearance of the mono-substituted intermediate. |
| Difficulty in Product Purification | - Similar polarities of the product and byproducts | - Utilize column chromatography with a carefully selected eluent system. A common approach is a gradient elution with a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1] |
Quantitative Data on Reaction Yields
The following tables summarize reported yields for various substitution reactions of this compound under different experimental conditions.
Table 1: Synthesis of Suberonitrile from 1,6-Dichlorohexane (a comparable substrate)
| Nucleophile | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Cyanide | - (Neat) | Tetrabutylammonium Bromide | 110 | 2 | 90.0 | [1] |
Table 2: Williamson Ether Synthesis (General Conditions)
| Alkyl Halide Type | Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary (e.g., this compound) | Alkoxide | Acetonitrile or DMF | 50-100 | 1-8 | 50-95 |
Experimental Protocols
Protocol 1: Synthesis of Suberonitrile from 1,6-Dichlorohexane (Adaptable for this compound)
This protocol is based on a patented procedure for a similar substrate and can be adapted for this compound.
-
Reactants:
-
1,6-Dichlorohexane (1 mole)
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Sodium Cyanide (powdered, >2 moles)
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Tetrabutylammonium Bromide (0.01 to 0.05 moles)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 1,6-dichlorohexane, sodium cyanide, and tetrabutylammonium bromide.
-
Heat the mixture to 90-110°C with stirring.
-
Maintain the reaction temperature for 2-4 hours.
-
Monitor the reaction progress by a suitable method (e.g., GC).
-
After the reaction is complete, cool the mixture to room temperature.
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Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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The organic layer contains the suberonitrile. Further purification can be achieved by distillation under reduced pressure.
-
Visualizing Reaction Pathways and Workflows
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low yields in this compound substitution reactions.
General Experimental Workflow
Caption: A generalized workflow for performing a substitution reaction with this compound.
References
Technical Support Center: Purification of 1,5-Dibromohexane Reaction Mixtures by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,5-dibromohexane reaction mixtures using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of a relatively non-polar compound like this compound, silica gel is the most common and recommended stationary phase. Alumina can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.
Q2: What is a good starting solvent system (mobile phase) for the TLC analysis and column chromatography of this compound?
A2: A good starting point for developing a solvent system is a mixture of a non-polar solvent and a slightly more polar solvent. For this compound, a common choice is a mixture of hexane and ethyl acetate. You can start with a low percentage of ethyl acetate in hexane (e.g., 2-5%) and gradually increase the polarity to achieve an optimal Rf value. Pure hexane can also be effective if the impurities are significantly more polar.
Q3: What is the ideal Rf value for this compound on a TLC plate before running a column?
A3: The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4.[1] This range generally provides the best separation from impurities during column chromatography.
Q4: How can I visualize this compound on a TLC plate since it is not UV-active?
A4: Since this compound does not have a chromophore, it will not be visible under a standard UV lamp. You can use a potassium permanganate (KMnO4) stain. This compound will appear as a yellow-brown spot on a purple background. Other general stains like p-anisaldehyde or ceric ammonium molybdate (CAM) can also be used.
Q5: Is this compound stable on silica gel?
A5: Alkyl halides, including primary bromides like this compound, can sometimes be prone to decomposition on silica gel, which is slightly acidic. This can lead to lower yields. If you suspect decomposition, you can perform a 2D TLC to assess stability. To mitigate this, you can use deactivated silica gel (e.g., by adding a small amount of a non-polar, non-reactive base like triethylamine to the eluent) or switch to a different stationary phase like alumina.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound is not eluting from the column. | 1. The solvent system is not polar enough. 2. The compound may have decomposed on the silica gel. 3. The compound is very strongly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the eluent. For example, if you are using 2% ethyl acetate in hexane, try increasing to 5% or 10%. 2. Test the stability of your compound on a TLC plate by spotting it, letting it sit for a few hours, and then eluting. If it streaks or new spots appear, decomposition is likely. Consider using deactivated silica or alumina. 3. If the compound is still not eluting with a highly polar solvent, it may be necessary to flush the column with a very polar solvent like methanol, but be aware that this may also elute strongly bound impurities. |
| The separation between this compound and impurities is poor. | 1. The solvent system is not optimized. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the crude sample. | 1. Perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between your product and the impurities. Aim for a significant difference in Rf values. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help. 3. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| The collected fractions are all mixed. | 1. The solvent system is too polar, causing all compounds to elute quickly. 2. The initial band of the sample applied to the column was too wide. | 1. Use a less polar solvent system to increase the retention time on the column and improve separation. 2. Dissolve the crude sample in the minimum amount of solvent before loading it onto the column to ensure a narrow starting band. |
| The yield of purified this compound is low. | 1. Decomposition on silica gel. 2. The compound is spread across too many fractions in low concentrations. 3. Incomplete elution from the column. | 1. As mentioned earlier, consider using deactivated silica or alumina. 2. Combine fractions carefully based on TLC analysis. Concentrate the fractions before final analysis. 3. After collecting the main product fractions, flush the column with a more polar solvent to see if any remaining product elutes. |
Experimental Protocol: Column Chromatography of a this compound Reaction Mixture
This protocol provides a general methodology. The specific solvent system and other parameters should be optimized based on TLC analysis of your crude reaction mixture.
1. Preparation of the Slurry:
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In a fume hood, measure the required amount of silica gel (typically 30-50 times the weight of the crude mixture) into a beaker.
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Add the initial, least polar eluent (e.g., hexane) to the silica gel to form a slurry. Stir gently with a glass rod to remove any trapped air bubbles.
2. Packing the Column:
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Secure a glass chromatography column vertically to a stand.
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Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
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Carefully pour the silica gel slurry into the column.
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Gently tap the side of the column to ensure the silica gel packs evenly and to remove any air bubbles.
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Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
-
Continuously drain the excess solvent, ensuring the solvent level never drops below the top of the sand.
3. Loading the Sample:
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Dissolve the crude this compound reaction mixture in a minimal amount of the eluent or a volatile solvent in which it is highly soluble.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level is just at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. Applying gentle air pressure to the top of the column can speed up the process (flash chromatography).
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If a gradient elution is required (based on TLC analysis showing impurities with very different polarities), start with the least polar solvent and gradually increase the polarity by adding a more polar solvent to the eluent mixture.
5. Analysis of Fractions:
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Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Optimizing temperature and reaction time for 1,5-Dibromohexane alkylations
Welcome to the technical support center for optimizing alkylation reactions using 1,5-dibromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of various nucleophiles with this compound.
FAQ 1: My N-alkylation reaction with an amine is giving low yields. What are the common causes and solutions?
Low yields in N-alkylation reactions can stem from several factors. Key areas to investigate include the choice of base, solvent, reaction temperature, and the potential for over-alkylation. Often, the primary amine is more reactive than the starting amine, leading to the formation of tertiary amines and quaternary ammonium salts.
Troubleshooting Steps:
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Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used. For less reactive amines, a stronger base might be necessary. However, very strong bases can promote side reactions.
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Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation. The choice of solvent can influence the solubility of the reactants and the reaction rate.
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Temperature and Reaction Time: Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress using TLC or GC-MS to determine the optimal duration. A typical starting point is 80°C.[1]
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Stoichiometry: Using a large excess of the amine can favor mono-alkylation and reduce the formation of di-alkylation products.
FAQ 2: I am observing significant amounts of di-alkylation product in my reaction. How can I favor mono-alkylation?
Controlling the selectivity between mono- and di-alkylation is a common challenge.
Strategies to Promote Mono-alkylation:
-
Excess Amine: Employing a significant excess of the amine nucleophile can statistically favor the reaction of this compound with the starting amine over the mono-alkylated product.
-
Controlled Addition: Slowly adding the this compound to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation.
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Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the initial alkylation step, as the activation energy for the second alkylation may be higher.
FAQ 3: My O-alkylation of a phenol is not proceeding efficiently. What conditions should I optimize?
Phenols are generally less nucleophilic than amines, and their alkylation requires specific conditions to achieve good yields.
Optimization Parameters for O-Alkylation:
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Base: A moderately strong base is required to deprotonate the phenol and form the more nucleophilic phenoxide ion. Potassium carbonate is a common choice. For less reactive phenols, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.
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Solvent: Polar aprotic solvents such as DMF or acetone are suitable for O-alkylation.
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Temperature: Heating the reaction is typically necessary. Temperatures ranging from 60°C to 100°C are common.
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Phase Transfer Catalyst (PTC): In biphasic systems, a PTC such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the transfer of the phenoxide ion to the organic phase where the reaction occurs.
FAQ 4: I am trying to perform a C-alkylation on an active methylene compound, but the reaction is sluggish. How can I improve the yield?
The acidity of the active methylene compound is a key factor in C-alkylation.
Tips for Successful C-Alkylation:
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Base Strength: The base must be strong enough to deprotonate the active methylene compound to form a stable carbanion. For compounds like diethyl malonate, a base like sodium ethoxide is often used in ethanol. For less acidic substrates, stronger bases may be necessary.
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Solvent: The solvent should be compatible with the base used. For example, when using sodium ethoxide, ethanol is the solvent of choice.
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Temperature: While some C-alkylations can proceed at room temperature, heating may be required to increase the reaction rate. For some substrates, temperatures around 70°C have been shown to be effective.
FAQ 5: I suspect the formation of a cyclic byproduct. How can I confirm this and prevent it?
This compound is a prime candidate for intramolecular cyclization, especially when reacting with nucleophiles that can undergo a second alkylation. The most common cyclic byproduct is a substituted tetrahydropyran or piperidine derivative.
Identifying and Preventing Cyclization:
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Characterization: Use analytical techniques like GC-MS and NMR to identify the molecular weight and structure of the byproduct.
-
Favoring Intermolecular Reaction:
-
High Concentration: Running the reaction at a higher concentration of the nucleophile can favor the intermolecular reaction over the intramolecular cyclization.
-
Slow Addition: Adding the this compound slowly to a solution of the nucleophile can also help.
-
Data Presentation
The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound.
Table 1: N-Alkylation of Amines with this compound
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | NaHCO₃ | Water | 80 | 6 | 75 (mono-alkylated) | [1] |
| Benzylamine | K₂CO₃ | DMF | 25 | 24 | 85 (di-alkylated) | [2] |
| Isatin | K₂CO₃ | DMF | N/A (Microwave) | 0.5 | 92 | [3] |
Table 2: C-Alkylation of Active Methylene Compounds with Dibromoalkanes
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Cs₂CO₃ | N/A | 70 | 1 | 90 (di-alkylated) | [4] |
| Ethyl Acetoacetate | K₂CO₃/KOH | N/A (Microwave) | 60-80 | 0.05-0.075 | 59-82 (mono-alkylated) | [5] |
| Phenylacetonitrile | K₂CO₃ | Acetonitrile | 70 | 2 | 85 (di-alkylated) | [4] |
Table 3: S-Alkylation of Thiols with Alkyl Halides
| Thiol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiophenol | aq. TBAH | None | 50 | 1 | 92 | [6] |
| Aliphatic/Aromatic Thiols | None | None | 100 | 1-2 | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
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To a round-bottom flask, add the primary amine (2.2 mmol) and sodium bicarbonate (2.6 mmol).
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Add the appropriate solvent (e.g., DMF, 10 mL).
-
Add this compound (1.0 mmol).
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Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (monitor by TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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If a solid precipitates, filter, wash with water, and purify by recrystallization or column chromatography.
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If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for C-Alkylation of Diethyl Malonate
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In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
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To this solution, add diethyl malonate (1.0 eq) dropwise at 0°C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add this compound (0.5 eq for di-alkylation) dropwise.
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Heat the reaction mixture to reflux and monitor by TLC.
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After the reaction is complete, cool to room temperature and neutralize with dilute acid.
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Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for alkylation reactions.
Caption: Logical relationship for controlling reaction selectivity.
References
Troubleshooting guide for incomplete 1,5-Dibromohexane reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering incomplete reactions with 1,5-dibromohexane.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction with this compound is incomplete, and I have a low yield of my desired product. What are the common causes and how can I improve the yield?
Answer:
Low yields in reactions involving this compound are often due to several factors. The primary issues to investigate are reaction conditions, reagent quality, and the possibility of side reactions.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to slow reaction kinetics. Consider gradually increasing the temperature and monitoring the reaction progress.
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Inappropriate Solvent: The choice of solvent is crucial. For nucleophilic substitution reactions like the Williamson ether synthesis, polar aprotic solvents such as DMF or acetonitrile are generally preferred as they promote the S_N2 mechanism.[1] Using a protic solvent like an alcohol can solvate the nucleophile, reducing its reactivity.
-
Insufficient Reaction Time: Some reactions require extended periods to reach completion. It's beneficial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
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Poor Quality of Reagents: Ensure that the this compound and other reactants are pure. Impurities can interfere with the reaction. Additionally, if you are using a base to generate a nucleophile (e.g., in a Williamson ether synthesis), ensure the base is strong enough and not degraded. For instance, sodium hydride (NaH) is a common choice for deprotonating alcohols to form alkoxides.[2]
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Moisture in the Reaction: The presence of water can be detrimental, especially when using moisture-sensitive reagents like strong bases. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am observing unreacted this compound in my final product mixture. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting material is a clear indication that the reaction has not gone to completion.
Potential Causes and Solutions:
-
Stoichiometry of Reactants: Carefully check the molar ratios of your reactants. It may be necessary to use a slight excess of the nucleophile to ensure all the this compound reacts.
-
Inefficient Stirring: In a heterogeneous mixture, vigorous stirring is essential to ensure all reactants are in contact.
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Reagent Addition Rate: In some cases, adding a reagent too quickly can lead to localized high concentrations and side reactions, preventing the main reaction from completing.[3] Try adding the limiting reagent slowly over a period of time.
Question 3: My reaction has produced several unexpected side products. What are the likely side reactions and how can I minimize them?
Answer:
This compound has two reactive bromine atoms, which can lead to various side reactions.
Potential Side Reactions:
-
E2 Elimination: A common competing reaction to the desired S_N2 substitution is the E2 elimination, which is favored by strong, sterically hindered bases and higher temperatures.[1][2] This can lead to the formation of bromo-hexenes. To minimize elimination, use a less sterically hindered base and a primary alkyl halide where possible.[2][4]
-
Di-substitution: Since this compound has two leaving groups, your nucleophile can react at both ends, leading to a di-substituted product. If mono-substitution is desired, you can use a large excess of this compound.
-
Intramolecular Cyclization: If the nucleophile is on the same molecule, an intramolecular reaction can occur to form a cyclic product.[5] The formation of five and six-membered rings is often favorable.[6]
Quantitative Data on Reaction Conditions
Optimizing reaction conditions is key to a successful outcome. The following table summarizes the impact of various parameters on the Williamson ether synthesis, a common application for this compound.
| Parameter | Condition A | Condition B | Expected Outcome |
| Alkyl Halide | Primary (e.g., this compound) | Tertiary | Higher yield of ether with primary halide.[1][6] |
| Base | Strong, non-hindered (e.g., NaH) | Strong, hindered (e.g., t-BuOK) | Non-hindered base favors S_N2; hindered base favors E2.[4] |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Polar Protic (e.g., Ethanol) | Aprotic solvents enhance nucleophilicity and favor S_N2.[1] |
| Temperature | Moderate | High | Higher temperatures can favor elimination over substitution. |
Detailed Experimental Protocols
General Protocol for Williamson Ether Synthesis with this compound
This protocol outlines the synthesis of a diether from an alcohol and this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (2.2 equivalents) to a flask containing a suitable polar aprotic solvent (e.g., dry DMF).
-
Formation of Alkoxide: Cool the solution in an ice bath and slowly add a strong base like sodium hydride (NaH) (2.2 equivalents). Stir the mixture until the evolution of hydrogen gas ceases.
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Addition of this compound: Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated if necessary, but be mindful of promoting elimination side reactions.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing them via TLC or GC.
-
Workup: Once the reaction is complete, quench it by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product using column chromatography.[7]
Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting material (this compound), the co-reactant, and the reaction mixture on the plate.
-
Elution: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Visualizations
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Williamson ether synthesis signaling pathway.
Caption: Logical relationships of potential side reactions.
References
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of Reaction Mixtures Containing 1,5-Dibromohexane
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of unreacted 1,5-dibromohexane from reaction products.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I have a significant amount of unreacted this compound remaining. What is the best way to remove it?
A1: The optimal method for removing unreacted this compound depends on the physical properties of your desired product, specifically its boiling point, polarity, and solubility. Common techniques include distillation, column chromatography, and liquid-liquid extraction. A decision workflow is provided below to help you select the most appropriate method.
Q2: Can I use a simple aqueous wash to remove this compound?
A2: this compound is insoluble in water. Therefore, a simple aqueous wash will not effectively remove it from an organic layer. However, washing with brine (saturated NaCl solution) can help to remove any residual water from the organic phase after an extraction.
Q3: Is distillation a viable option for separating my product from this compound?
A3: Distillation is a suitable method if there is a significant difference in the boiling points of your product and this compound (Boiling Point: ~224 °C). If your product has a much lower or higher boiling point, fractional distillation under reduced pressure (vacuum distillation) can be very effective.
Q4: When should I consider using column chromatography?
A4: Column chromatography is ideal when your product and this compound have different polarities. Since this compound is a relatively nonpolar compound, a more polar product can be effectively separated using silica gel chromatography. The choice of eluent (solvent system) is critical for achieving good separation.
Q5: My product is a salt. How can I separate it from the nonpolar this compound?
A5: If your product is a salt (e.g., a quaternary ammonium salt formed from the reaction of this compound with an amine), separation is often straightforward. Your product will likely be soluble in a polar solvent (like water or methanol) while the this compound will remain in a nonpolar organic solvent. A liquid-liquid extraction is the recommended method in this case.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product and this compound co-elute during column chromatography. | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with different solvent systems to find an eluent that provides good separation between your product and the starting material. A gradient elution (gradually increasing the polarity of the eluent) may also be effective. |
| An emulsion forms during liquid-liquid extraction. | The two solvent phases are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Let the mixture stand for a longer period. If the emulsion persists, you can try filtering the mixture through a pad of celite. |
| Product decomposes during distillation. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of your compounds. Ensure your product is stable at the required distillation temperature. |
| Low recovery of product after purification. | Product may be partially soluble in the wash solutions or adsorbed onto the silica gel. | Minimize the volume of washing solutions. For column chromatography, ensure all the product is eluted from the column by using a more polar solvent at the end of the elution. |
Data Presentation: Physical Properties for Separation
The selection of a suitable purification method is guided by the differences in the physical properties of the components in the mixture.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | Polarity |
| This compound | 243.97 | ~224 | Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, dichloromethane).[1] | Low |
| Example Product: 1,6-Bis(trimethylamino)hexane dibromide | 376.28 | Non-volatile solid | Soluble in water and methanol; insoluble in nonpolar organic solvents. | High (Ionic) |
Note: The properties of 1,6-bis(trimethylamino)hexane dibromide are representative of a potential product from a reaction with a tertiary amine, illustrating a significant difference in properties from the starting material.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (for polar/ionic products)
This protocol is suitable for separating a water-soluble product from the water-insoluble this compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which this compound is soluble (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of deionized water.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. The aqueous layer (containing the polar product) can be identified (usually the bottom layer with dichloromethane, top layer with ethyl acetate).
-
Collection: Drain the aqueous layer into a clean flask.
-
Back-extraction: Add a fresh portion of deionized water to the organic layer and repeat the extraction process to maximize product recovery. Combine the aqueous extracts.
-
Washing: The remaining organic layer, containing the this compound, can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to recover the unreacted starting material if desired.
-
Product Isolation: The desired product can be isolated from the combined aqueous layers, typically by removal of the solvent under reduced pressure or by lyophilization.
Protocol 2: Purification by Column Chromatography (for nonpolar to moderately polar products)
This protocol is effective for separating products with different polarities from this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column and begin collecting fractions. The less polar this compound will elute first.
-
Gradient Elution (Optional): If the product is significantly more polar, you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up its elution.
-
Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Logical Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification method to remove unreacted this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Synthesis and GC-MS Analysis of 1,5-Dibromohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dibromohexane and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 1,5-hexanediol using HBr?
The synthesis of this compound from 1,5-hexanediol with hydrobromic acid (HBr) typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the hydroxyl groups of the alcohol are protonated by the acid to form good leaving groups (water). The bromide ions then act as nucleophiles, attacking the carbon atoms and displacing the water molecules.
Q2: What are the expected major byproducts in the synthesis of this compound?
The most common byproducts include:
-
5-bromo-1-hexanol: This is an intermediate product where only one of the hydroxyl groups has been substituted by a bromine atom.
-
Unreacted 1,5-hexanediol: Incomplete reaction can lead to the presence of the starting material.
-
Hex-5-en-1-ol and 1-bromohex-5-ene: Elimination reactions (E2) can occur, though they are generally less favored than substitution for primary alcohols.
-
Di(hexan-1,5-diyl) ether: Intermolecular ether formation can occur, particularly if the concentration of the alcohol is high and the temperature is elevated.
Q3: How can I identify this compound and its brominated byproducts in a GC-MS analysis?
Look for the characteristic isotopic pattern of bromine in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, any fragment containing a single bromine atom will show two peaks of almost equal intensity, two mass units apart (M+ and M+2). For this compound, which contains two bromine atoms, you will observe a characteristic pattern of three peaks at M+, M+2, and M+4 with an approximate intensity ratio of 1:2:1.
Q4: What are the expected retention times for this compound and its byproducts in a GC analysis?
The retention time depends on the specific GC conditions (column, temperature program, etc.). However, you can expect the elution order to be based on the boiling points and polarity of the compounds. Generally, the order from shortest to longest retention time would be:
-
Elimination products (e.g., 1-bromohex-5-ene)
-
This compound
-
5-bromo-1-hexanol
-
1,5-hexanediol
Q5: What are some common issues that can lead to a low yield of this compound?
-
Incomplete reaction: Insufficient reaction time or temperature.
-
Suboptimal reagent concentration: Incorrect ratio of HBr and sulfuric acid to the diol.
-
Side reactions: Conditions that favor elimination or ether formation.
-
Loss during workup: Inefficient extraction or purification steps.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No product peak in GC-MS | - No injection occurred.- Leaky septum.- Column break. | - Verify autosampler or manual injection.- Replace the septum.- Inspect and reinstall the column. |
| Broad or tailing peaks | - Dirty injector liner.- Column contamination.- Improper column installation. | - Clean or replace the injector liner.- Bake out the column or trim the front end.- Ensure the column is installed at the correct depth. |
| High percentage of 5-bromo-1-hexanol | - Insufficient reaction time.- Insufficient amount of HBr. | - Increase the reflux time.- Ensure an adequate excess of HBr is used. |
| Presence of high boiling point byproducts | - Ether formation due to high temperatures. | - Maintain the recommended reaction temperature. |
| Unstable baseline in chromatogram | - Column bleed.- Contaminated carrier gas. | - Condition the column.- Use high-purity carrier gas with appropriate traps. |
III. Data Presentation
Table 1: Typical GC-MS Data for the Synthesis of this compound
| Compound | Retention Time (min) | Key m/z Fragments | Notes |
| 1-Bromohex-5-ene | ~5.8 | 164/166 (M+), 83, 41 | Isotopic pattern for one bromine. |
| This compound | ~8.2 | 242/244/246 (M+), 163/165, 83, 41 | Characteristic 1:2:1 isotopic pattern for two bromines. |
| 5-Bromo-1-hexanol | ~9.5 | 180/182 (M+), 163/165, 101, 83 | Isotopic pattern for one bromine. |
| 1,5-Hexanediol | ~10.1 | 118 (M+), 100, 82, 57 | No bromine isotopic pattern. |
Note: Retention times are illustrative and will vary with the GC method.
IV. Experimental Protocols
Synthesis of this compound from 1,5-Hexanediol
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
1,5-Hexanediol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1,5-hexanediol, 48% HBr, and slowly add concentrated H₂SO₄ while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
GC-MS Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 min.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
Ionization Mode: Electron Impact (EI) at 70 eV
V. Mandatory Visualizations
Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Catalyst selection for optimizing 1,5-Dibromohexane coupling reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1,5-dibromohexane in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reactions are suitable for this compound?
A1: this compound, as a difunctional alkyl halide, can participate in several cross-coupling reactions. The choice of reaction depends on the desired product. Common palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are primary choices for forming carbon-carbon bonds.[1][2][3] Copper-catalyzed reactions, such as the Ullmann coupling, are also frequently used, particularly for forming carbon-heteroatom bonds (C-O, C-N).[4][5]
Q2: How can I achieve selective mono-coupling versus di-coupling?
A2: Achieving selective mono-arylation or vinylation of this compound can be challenging. A common strategy is to use a large excess of the dibromoalkane relative to the coupling partner. This statistically favors the reaction at only one of the bromine sites.[6] Careful control of reaction time and temperature can also help minimize the formation of the di-substituted product.
Q3: What are the most common palladium catalysts for these reactions?
A3: A variety of palladium catalysts are effective. For Suzuki and Heck reactions, common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and Palladium(II) chloride (PdCl₂).[2][7] These are often used in conjunction with phosphine ligands like triphenylphosphine (PPh₃) or more specialized, electron-rich ligands (e.g., Buchwald ligands) to improve catalytic activity, especially with less reactive substrates.[8]
Q4: What role does the base play in these coupling reactions?
A4: In reactions like Suzuki, Heck, and Sonogashira, a base is crucial. In Suzuki couplings, the base activates the organoboron compound to facilitate transmetalation.[7][9] In the Heck reaction, the base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[2][10] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (Et₃N), and potassium phosphate (K₃PO₄).[2][11]
Q5: Why is deoxygenation of the reaction mixture important?
A5: The active catalyst in many of these reactions is a Palladium(0) species. Oxygen can oxidize the Pd(0) to Pd(II), deactivating the catalyst and halting the catalytic cycle. Therefore, it is essential to purge the reaction vessel and solvents with an inert gas (like argon or nitrogen) before adding the catalyst to maintain its activity.[3][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is a frequent issue in cross-coupling reactions. A systematic approach to troubleshooting can help identify the root cause.[8][12]
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for diagnosing low yield in coupling reactions.
| Potential Cause | Recommended Action | Citation |
| Inactive Catalyst | The Pd(0) catalyst may have oxidized. Use a fresh batch of catalyst or pre-catalyst. Ensure ligands, such as triphenylphosphine, are free of their corresponding oxides. | [8] |
| Poor Reagent Quality | Verify the purity of this compound and the coupling partner via NMR or other analytical techniques. Impurities can inhibit the catalyst. | [8] |
| Insufficient Degassing | Oxygen can deactivate the Pd(0) catalyst. Purge the solvent and reaction vessel thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst. | [12] |
| Suboptimal Base | The base may be hydrated or not strong enough. For Suzuki reactions, try switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure inorganic bases are finely powdered and dried before use. | [11][12] |
| Incorrect Solvent | Reactant solubility is crucial. A mixture of solvents, such as THF/water or Toluene/water, can be effective for Suzuki reactions. Ensure solvents are anhydrous for most coupling types. | [11][12] |
| Low Temperature | Some coupling reactions require significant thermal energy. If the reaction is sluggish, consider increasing the temperature, potentially up to 120°C, or using microwave irradiation. | [12] |
Issue 2: Formation of Side Products
Homocoupling of the Coupling Partner: This is often observed in Suzuki reactions (boronic acid homocoupling) or Sonogashira reactions (alkyne homocoupling, Glaser coupling).
-
Cause: Often promoted by the presence of oxygen.
-
Solution: Rigorous deoxygenation of the reaction mixture is critical. Adding the palladium catalyst last, after all other reagents and after degassing, can minimize this side reaction.[12]
Formation of Reduced Product (Reductive Heck Reaction): In Heck reactions, the desired substituted alkene may be accompanied by a saturated analog.
-
Cause: This occurs when the reaction intermediate undergoes conjugate addition instead of β-hydride elimination.
-
Solution: The choice of base, solvent, and temperature can greatly influence this pathway. Screening different bases (e.g., switching from an amine base to a carbonate) may reduce the formation of this side product.[13]
Catalyst Selection and Data
Choosing the correct catalyst system is fundamental to success. The selection depends heavily on the specific coupling reaction being performed.
Catalyst Selection Workflow
Caption: Decision workflow for selecting a catalyst system for this compound.
Table 1: Comparison of Catalyst Systems for Common Coupling Reactions
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Common Solvents | Key Considerations | Citation |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, PCy₃, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, THF/H₂O, Dioxane, DMF | Requires a base to activate the boronic acid. Water can be beneficial. | [1][7][11] |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃, BINAP | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile | Electron-withdrawing groups on the alkene accelerate the reaction. | [2][14] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | Often requires a copper co-catalyst (e.g., CuI) but copper-free protocols exist. | [3] |
| Ullmann | CuI, Cu Nanoparticles | 1,10-Phenanthroline, Amino Acids | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Pyridine | Traditionally requires high temperatures, but modern ligand systems allow for milder conditions. | [4][5][15] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl boronic acid (1.0-1.5 equiv.), this compound (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[11]
-
Solvent Addition & Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of THF/water or Toluene/water).[12] Seal the flask with a septum and purge the mixture with argon or nitrogen for 30 minutes while stirring.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). If using a pre-catalyst like Pd(OAc)₂, add the appropriate ligand as well.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 75-100°C) and stir vigorously.[11][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 627-96-3 | Benchchem [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,5-Dibromohexane and 1,6-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,5-dibromohexane and 1,6-dibromohexane. The information presented herein is supported by experimental data and is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Introduction
This compound and 1,6-dibromohexane are bifunctional alkyl halides that serve as versatile building blocks in organic synthesis. Their primary utility lies in their ability to act as electrophilic synthons for the introduction of six-carbon aliphatic chains and in the formation of cyclic structures through intramolecular reactions. The key distinction between these two isomers is the relative positions of the two bromine atoms, which significantly influences their reactivity, particularly in intramolecular cyclization reactions. This difference in regiochemistry dictates the size of the resulting ring, favoring the formation of six-membered rings from this compound and seven-membered rings from 1,6-dibromohexane. Understanding the nuances of their reactivity is crucial for designing efficient and selective synthetic routes.
Data Presentation: Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound and 1,6-dibromohexane is presented below. This data is essential for their identification and for predicting their behavior in different solvent systems.
| Property | This compound | 1,6-Dibromohexane |
| Molecular Formula | C₆H₁₂Br₂ | C₆H₁₂Br₂ |
| Molecular Weight | 243.97 g/mol [1] | 243.97 g/mol |
| CAS Number | 627-96-3[1] | 629-03-8[2] |
| Boiling Point | 114-115 °C at 12 mmHg | 243 °C (lit.)[2] |
| Density | 1.597 g/mL at 25 °C | 1.586 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.512 | n20/D 1.507 (lit.) |
| ¹H NMR (CDCl₃) | δ ~1.4-2.0 (m, 8H), 3.42 (t, J=6.6 Hz, 2H), 4.11 (sext, J=6.3 Hz, 1H), 1.72 (d, J=6.9 Hz, 3H) | δ ~1.45 (m, 4H), ~1.85 (m, 4H), 3.40 (t, J=6.8 Hz, 4H)[2][3] |
| ¹³C NMR (CDCl₃) | δ ~25.0, 27.5, 33.5, 38.5, 55.0 | δ ~28.0, 32.7, 33.8[2] |
Comparative Reactivity
The primary difference in the reactivity of this compound and 1,6-dibromohexane is most evident in intramolecular reactions, where the formation of a cyclic product is possible. The kinetics and thermodynamics of ring closure are highly dependent on the chain length separating the two reactive centers.
Intramolecular Cyclization:
In intramolecular nucleophilic substitution reactions, this compound readily forms six-membered rings (e.g., piperidines, tetrahydropyrans), which are generally favored both kinetically and thermodynamically. In contrast, 1,6-dibromohexane would need to form a seven-membered ring. The formation of seven-membered rings is entropically less favorable and often proceeds at a slower rate compared to the formation of five- or six-membered rings.
For instance, the reaction of this compound with a primary amine is a common method for the synthesis of N-substituted piperidines. The intramolecular cyclization of the initially formed amino-bromohexane is a rapid process.
Intermolecular Reactions:
In intermolecular reactions, where the two bromine atoms react with separate nucleophiles, the reactivity of this compound and 1,6-dibromohexane is more comparable. Both are primary alkyl bromides and will undergo nucleophilic substitution, typically via an SN2 mechanism. However, subtle differences in steric hindrance and the potential for intramolecular interactions may still lead to minor variations in reaction rates.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
a) Synthesis of N-Benzylpiperidine from this compound
This protocol describes the synthesis of a six-membered heterocyclic compound, N-benzylpiperidine, via the reaction of this compound with benzylamine.
-
Materials: this compound, benzylamine, potassium carbonate, acetonitrile, magnetic stirrer, reflux condenser, heating mantle.
-
Procedure:
-
To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add this compound (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-benzylpiperidine.
-
b) Synthesis of 1,6-Bis(thiocyanato)hexane from 1,6-Dibromohexane
This protocol details a typical intermolecular double substitution reaction on 1,6-dibromohexane.
-
Materials: 1,6-dibromohexane, sodium thiocyanate, acetone, magnetic stirrer, reflux condenser, heating mantle.
-
Procedure:
-
Dissolve 1,6-dibromohexane (1.0 eq) in acetone in a round-bottom flask.
-
Add sodium thiocyanate (2.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the sodium bromide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain pure 1,6-bis(thiocyanato)hexane.
-
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and logical relationships discussed in this guide.
Caption: Comparative reaction pathways of this compound and 1,6-dibromohexane.
Caption: Decision workflow for selecting the appropriate dibromohexane isomer.
References
GC-MS Analysis for Purity Confirmation of Synthesized 1,5-Dibromohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for confirming the purity of synthesized 1,5-dibromohexane. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a valuable bifunctional alkyl halide used as a building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. The purity of this reagent is critical, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and complications in downstream applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound due to its high resolution and definitive identification capabilities. This guide will detail the application of GC-MS for this purpose and compare it with alternative analytical methods.
Data Presentation: Purity and Impurity Profile
The purity of synthesized this compound is paramount. High-purity starting materials are essential for clean and predictable chemical reactions. The following table summarizes typical purity data for a synthesized batch of this compound as determined by GC-MS, alongside potential impurities.
| Compound | Retention Time (min) | Area % | Key Mass Fragments (m/z) | Identification |
| This compound | 12.5 | 99.2% | 163, 165, 83, 55, 41 | Product |
| 1,6-Dibromohexane | 12.8 | 0.5% | 163, 165, 83, 55, 41 | Isomeric Impurity |
| 1-Bromo-5-hexanol | 10.2 | 0.2% | 164, 166, 107, 83, 55 | Incomplete Reaction |
| 1,5-Hexanediol | 8.5 | 0.1% | 101, 83, 69, 55 | Unreacted Starting Material |
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a standard method for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Dissolve 10 mg of the synthesized this compound in 1 mL of a suitable volatile solvent such as dichloromethane or hexane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
Mandatory Visualization
Caption: Workflow for GC-MS purity analysis of this compound.
Comparison with Other Analytical Techniques
While GC-MS is a highly effective method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| GC-FID | Gas chromatography with flame ionization detection. | Robust, quantitative, and widely available. | Does not provide structural information for impurity identification. | Good for routine purity checks when impurity identities are known. |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance spectroscopy of protons. | Provides detailed structural information and can be quantitative (qNMR). | Lower sensitivity than GC-MS, can be complex to interpret with overlapping signals. | Useful for identifying and quantifying major impurities and confirming the overall structure. |
| High-Performance Liquid Chromatography (HPLC) | Liquid chromatography with various detectors (e.g., UV, RI). | Suitable for non-volatile or thermally labile compounds. | This compound lacks a strong UV chromophore, requiring less common detectors. Method development can be more complex. | Limited applicability for this specific compound unless derivatization is performed. |
| Beilstein Test | A simple chemical test for halogens. | Quick and easy qualitative test. | Not quantitative, not specific for this compound, and can give false positives. | A preliminary check for the presence of halogenated compounds. |
| Titration | Chemical titration methods. | Can be highly accurate for specific functional groups. | Not suitable for assessing organic impurities that do not react with the titrant. | Not a practical method for determining the purity of this compound in the presence of other organic impurities. |
Logical Relationships in Purity Assessment
The choice of analytical technique often depends on the specific requirements of the analysis, from a quick qualitative check to a detailed quantitative purity assessment.
Caption: Decision tree for selecting an analytical method.
Conclusion
GC-MS stands out as a superior technique for the comprehensive purity analysis of synthesized this compound. Its ability to separate closely related isomers and provide definitive mass spectral data for the identification of unknown impurities is invaluable for ensuring the quality of this important chemical intermediate. While other methods like GC-FID and ¹H NMR have their merits for routine analysis and structural confirmation, respectively, GC-MS offers the most complete picture of sample purity. For researchers and professionals in drug development, the detailed information provided by GC-MS is crucial for maintaining the integrity and reproducibility of their synthetic processes.
A Comparative Guide to Dihaloalkane Polymerization Kinetics: A Case Study in Poly(arylene ether sulfone) Synthesis
This guide provides a comparative analysis of the polymerization kinetics of dihaloalkanes, with a detailed focus on the polycondensation of aryl dihalides with bisphenol A to form poly(arylene ether sulfone)s (PAES). The principles and methodologies described herein are broadly applicable to researchers, scientists, and professionals in drug development and polymer chemistry who are investigating the synthesis of polymers from various dihaloalkane monomers. The guide presents quantitative kinetic data, detailed experimental protocols, and visualizations of the reaction and analysis workflows.
Comparative Kinetic Data
The rate of polycondensation is significantly influenced by the nature of the halogen atom on the monomer. A comparative study of 4,4'-dichlorodiphenyl sulfone (DCDPS) and 4,4'-difluorodiphenyl sulfone (DFDPS) in reaction with bisphenol A (BPA) reveals substantial differences in reaction order, activation energy, and overall reaction time. The reaction involving the aryl fluoride (DFDPS) is notably faster than that with the aryl chloride (DCDPS) under similar conditions.[1][2]
The activation energy (Ea) for the DFDPS/BPA reaction is 6.0 kJ/mol lower than for the DCDPS/BPA reaction, and its pre-exponential factor is nearly three orders of magnitude higher, contributing to its significantly greater reaction rate.[1] It took approximately 4 hours for the DFDPS/BPA polycondensation to reach a high conversion plateau, whereas the DCDPS/BPA reaction required up to 48 hours to achieve the same.[2]
Interestingly, the kinetics of the aryl fluoride reaction follow a third-order rate law, while the aryl chloride monomer follows a second-order rate law.[1][3] This difference is attributed to the mechanism of activation; the carbon-fluorine bond is activated by two potassium cations (one of which is bound to the phenolate), forming a three-body complex.[1][3] In contrast, the aryl chloride monomer proceeds via a more conventional two-body complex in the aromatic nucleophilic substitution (SNAr) pathway.[1][3]
| Parameter | DCDPS / BPA Polycondensation | DFDPS / BPA Polycondensation |
| Reaction Order | Second-Order[1][2] | Third-Order[1][2] |
| Reaction Time to Plateau | ~ 48 hours | ~ 4 hours[2] |
| Activation Energy (Ea) | Higher (Value not specified) | Lower by 6.0 kJ/mol[1] |
| Proposed Intermediate | Two-body complex[1] | Three-body complex[1] |
Experimental Protocols
The following is a representative protocol for studying the polycondensation kinetics of dihaloalkanes with a bisphenolic comonomer, based on the synthesis of PAES.
Objective: To determine the reaction kinetics of the polycondensation of a dihaloalkane (e.g., DCDPS or DFDPS) with bisphenol A by monitoring monomer conversion over time.
Materials:
-
4,4'-Dichlorodiphenyl sulfone (DCDPS) or 4,4'-Difluorodiphenyl sulfone (DFDPS)
-
Bisphenol A (BPA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Nitrogen gas (high purity)
Apparatus:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a reflux condenser
-
Thermocouple and temperature controller
-
Nitrogen inlet and outlet
-
Heating mantle
-
Syringe for sampling
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reactor Setup: A three-neck flask is charged with DCDPS or DFDPS, BPA, and K₂CO₃ in DMSO and toluene. An optimal stoichiometric ratio of 1:0.94 (dihaloalkane:BPA) is often used for achieving high molecular weight.[1]
-
Inert Atmosphere: The reactor is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet. The system is purged with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Azeotropic Dehydration: The reaction mixture is heated to ~140°C to azeotropically remove water with toluene. The completion of this step is indicated by the collection of the theoretical amount of water in the Dean-Stark trap.
-
Polymerization: After dehydration, the toluene is removed, and the reaction temperature is increased to the target value (e.g., 140°C for DFDPS or 180°C for DCDPS).[1] This point is considered time zero (t=0) for the kinetic study.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals using a nitrogen-purged syringe.
-
Reaction Quenching: Each sample is quenched by cooling to room temperature and then precipitated in a non-solvent like methanol.
-
Purification: The precipitated polymer is filtered, washed with deionized water to remove salts, and then with methanol. The product is dried under vacuum.
-
Analysis: The molecular weight (Mn and Mw) and polydispersity index (Đ) of the polymer from each time point are determined using Gel Permeation Chromatography (GPC). Monomer conversion is calculated from the molecular weight data.
Visualizations: Workflows and Relationships
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for conducting a kinetic study of dihaloalkane polymerization.
Caption: A flowchart of the experimental procedure for kinetic analysis.
Relationship between Halogen Reactivity and Kinetic Parameters
This diagram illustrates the influence of the halogen substituent on the reaction mechanism and resulting kinetic parameters in the SNAr polycondensation.
Caption: Relationship between monomer type and kinetic outcomes.
References
Validating the Structure of 1,5-Dibromohexane Derivatives Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of novel and existing compounds is paramount. This guide provides a comparative analysis of mass spectrometry-based techniques for validating the structure of 1,5-dibromohexane and its derivatives, supported by experimental data and detailed protocols.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical tool for the identification and structural confirmation of volatile and semi-volatile organic compounds like this compound. The technique provides a unique fragmentation pattern, or "fingerprint," for a molecule, allowing for high-confidence identification and differentiation from isomeric structures. This guide will delve into the interpretation of electron ionization (EI) mass spectra of dibromoalkanes, offering a clear pathway for structural validation.
Performance Comparison: Fragmentation Analysis
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments are characteristic of the original structure. For dibromoalkanes, the presence of two bromine atoms, with their distinct isotopic distribution (79Br and 81Br in nearly a 1:1 ratio), leads to characteristic isotopic patterns in the mass spectrum, aiding in the identification of bromine-containing fragments.
To illustrate the typical fragmentation of a dibromohexane, the mass spectrum of the closely related isomer, 1,6-dibromohexane, is presented below. While the exact relative abundances may differ slightly, the key fragmentation pathways are analogous for this compound.
Table 1: Key Mass Spectral Data for 1,6-Dibromohexane
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Interpretation |
| 242/244/246 | < 1 | [C₆H₁₂Br₂]⁺ | Molecular ion peak (M⁺). The triplet pattern is characteristic of a species with two bromine atoms. |
| 163/165 | 20 | [C₆H₁₂Br]⁺ | Loss of one bromine radical from the molecular ion. The doublet pattern indicates a fragment with one bromine atom. |
| 135/137 | 15 | [C₅H₈Br]⁺ | Loss of a bromine radical and subsequent rearrangement/fragmentation. |
| 83 | 30 | [C₆H₁₁]⁺ | Loss of both bromine atoms. |
| 55 | 100 | [C₄H₇]⁺ | Base peak, a stable hydrocarbon fragment. |
| 41 | 85 | [C₃H₅]⁺ | A common, stable hydrocarbon fragment. |
Data is representative and sourced from the NIST WebBook for 1,6-dibromohexane.
For This compound , the primary fragments observed are consistent with the cleavage of the carbon-bromine bonds and fragmentation of the hexane chain. The most abundant fragments reported in the NIST Mass Spectrometry Data Center include peaks at m/z 55, 41, and 83 . The presence of these hydrocarbon fragments, alongside the characteristic bromine-containing ions, provides strong evidence for the dibromohexane structure.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for obtaining high-quality mass spectral data. The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound derivatives.
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a volatile, high-purity solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
For unknown samples, dissolve a small amount in the chosen solvent and dilute to an appropriate concentration for GC-MS analysis.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
Visualization of Key Processes
To further clarify the processes involved in the structural validation of this compound derivatives, the following diagrams illustrate the fragmentation pathway, experimental workflow, and the logical steps in data interpretation.
A Comparative Guide to FTIR Analysis of Functional Groups Introduced via 1,5-Dibromohexane
For Researchers, Scientists, and Drug Development Professionals: Objectively Comparing Surface Modification Alternatives with Supporting Experimental Data
The introduction of functional groups onto a surface is a critical step in a wide array of applications, from drug delivery systems to biosensors. The choice of a bifunctional linker to immobilize specific molecules is paramount to the success of these technologies. 1,5-Dibromohexane is a common choice for a flexible six-carbon spacer. This guide provides a comparative analysis of the functional groups introduced by this compound as characterized by Fourier-Transform Infrared (FTIR) spectroscopy, alongside a comparison with other common alkyl halide linkers.
Understanding Surface Functionalization with this compound through FTIR
FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups in a sample. When a surface is modified, for instance, by the attachment of a linker like this compound, FTIR can confirm the success of the reaction by detecting the appearance of new vibrational bands or the disappearance of bands associated with the initial surface functionalities.
For a surface functionalized with this compound, the key spectral features to monitor are the C-H stretching and bending vibrations of the hexane backbone. These peaks are typically observed in the following regions:
-
~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric stretching vibrations of methylene (-CH₂) groups, respectively. The intensity of these peaks is expected to increase upon successful grafting of the hexane chain.
-
~1465 cm⁻¹: Methylene scissoring vibration.
-
~725 cm⁻¹: Methylene rocking vibration.
The presence and intensity of these peaks provide qualitative and semi-quantitative evidence of the successful introduction of the hexyl spacer.
Comparative Analysis with Alternative Bifunctional Linkers
To provide a comprehensive understanding, the functionalization with this compound is compared with shorter and longer chain dibromoalkanes, namely 1,4-dibromobutane and 1,8-dibromooctane. The primary difference observed in the FTIR spectra will be the relative intensity of the C-H stretching and bending modes, which correlates with the number of methylene units in the alkyl chain.
| Bifunctional Linker | Chemical Structure | Expected Key FTIR Peaks (cm⁻¹) | Expected Relative Intensity of CH₂ Peaks |
| 1,4-Dibromobutane | Br-(CH₂)₄-Br | ~2925, ~2855 (CH₂ stretch), ~1465 (CH₂ bend) | Lower |
| This compound | Br-(CH₂)₆-Br | ~2925, ~2855 (CH₂ stretch), ~1465 (CH₂ bend) | Moderate |
| 1,8-Dibromooctane | Br-(CH₂)₈-Br | ~2925, ~2855 (CH₂ stretch), ~1465 (CH₂ bend) | Higher |
Note: The exact peak positions can vary slightly depending on the substrate and the nature of the chemical bonding.
Experimental Protocols
Below are detailed methodologies for the surface functionalization of a hydroxylated substrate (e.g., silica) with this compound and its subsequent FTIR analysis.
Protocol 1: Surface Functionalization of Silica with this compound
Materials:
-
Silicon wafers or silica gel
-
This compound (98%)
-
Anhydrous Toluene
-
Triethylamine (TEA)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Methanol
-
Deionized water
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafers or silica gel in Piranha solution for 30 minutes to clean and introduce hydroxyl (-OH) groups on the surface.
-
Rinse extensively with deionized water and then with methanol.
-
Dry the substrate in an oven at 120°C for 2 hours.
-
-
Grafting Reaction:
-
In a round-bottom flask under a nitrogen atmosphere, suspend the dried substrate in anhydrous toluene.
-
Add this compound (e.g., 0.1 M) and triethylamine (as an acid scavenger, e.g., 0.1 M) to the suspension.
-
Reflux the mixture at 110°C for 24 hours with constant stirring.
-
-
Washing:
-
After the reaction, cool the mixture to room temperature.
-
Filter the substrate and wash it sequentially with toluene, methanol, and deionized water to remove any unreacted reagents.
-
Dry the functionalized substrate under vacuum.
-
Protocol 2: FTIR Analysis of the Functionalized Surface
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum:
-
Record a background spectrum of the clean, unmodified silicon wafer or a KBr pellet (if analyzing silica gel).
-
-
Sample Spectrum:
-
Place the dried, this compound-functionalized substrate onto the ATR crystal and ensure good contact.
-
Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 64 or 128) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic peaks corresponding to the methylene groups of the hexane chain.
-
Compare the spectrum of the functionalized surface with that of the unmodified surface to confirm the presence of the desired functional groups.
-
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the surface functionalization process and the key steps in FTIR analysis.
Caption: Workflow for surface functionalization and subsequent FTIR analysis.
Concluding Remarks
The selection of a bifunctional linker is a critical decision in the development of advanced materials. FTIR spectroscopy provides a reliable and straightforward method for confirming the successful incorporation of linkers like this compound. By comparing the spectral data with that of other dibromoalkanes, researchers can make informed decisions based on the desired spacer length and the corresponding expected changes in the FTIR spectrum. The detailed protocols provided herein offer a starting point for the consistent and reproducible functionalization and characterization of surfaces for a variety of scientific and drug development applications.
Purity Under the Microscope: A Comparative Guide to 1,5-Dibromohexane from Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a framework for assessing the purity of 1,5-dibromohexane, a key building block in organic synthesis, from various commercial suppliers. While specific batch data from Certificates of Analysis (CoAs) were not publicly available for a direct comparison at the time of this writing, this guide outlines the critical analytical methods and provides the tools to interpret supplier-provided data effectively.
Understanding Purity: What to Look For
The purity of a chemical reagent like this compound is a critical factor that can significantly impact the outcome of a reaction, influencing yield, side-product formation, and the overall success of a synthetic route. When sourcing this reagent, it is essential to scrutinize the supplier's Certificate of Analysis (CoA).
A typical CoA for a related compound, 1,6-dibromohexane, from major suppliers often indicates a purity of 96% or higher as determined by Gas Chromatography (GC). Key information to look for in a CoA includes:
-
Purity (Assay): Usually expressed as a percentage, this value represents the proportion of the target compound in the material.
-
Analytical Method: The technique used to determine the purity, most commonly GC for volatile compounds like this compound.
-
Impurities: While not always detailed, some CoAs may list known impurities and their permissible limits. For this compound, potential impurities could include isomers (e.g., 1,4-dibromohexane, 2,5-dibromohexane), unreacted starting materials, or residual solvents.
-
Physical Properties: Data such as refractive index, boiling point, and appearance can also be indicators of purity.
Comparative Purity Data of this compound
As direct Certificates of Analysis for this compound from multiple suppliers were not accessible for this guide, the following table is a template that researchers can use to compile and compare data upon obtaining CoAs from their chosen vendors.
| Supplier | Product Number | Lot Number | Stated Purity (GC, %) | Appearance | Refractive Index (n20/D) | Key Impurities Noted in CoA |
| Supplier A | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| Supplier B | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| Supplier C | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Note: This table is a template. Researchers are encouraged to request and scrutinize the Certificate of Analysis for the specific lot of this compound they intend to purchase and populate this table for a direct comparison.
Experimental Protocols for Purity Assessment
For independent verification of purity or for more detailed impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy are the recommended analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. This method is ideal for detecting and quantifying impurities in this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating haloalkanes.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
The mass spectrum of the main peak should be compared with a reference spectrum of this compound for identity confirmation.
-
Minor peaks can be identified by their mass spectra to characterize impurities.
-
Quantitative ¹H-NMR Spectroscopy Protocol
Quantitative ¹H-NMR (qNMR) is an accurate and non-destructive method for determining the purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of a suitable internal standard (e.g., 5 mg of maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
-
¹H-NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).
-
Acquisition Time (aq): Sufficiently long to ensure complete decay of the FID (typically 2-4 seconds).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
_sample refers to this compound and _std refers to the internal standard.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in purity assessment, the following diagrams have been generated using Graphviz.
By following the outlined experimental protocols and utilizing the provided frameworks for data comparison and decision-making, researchers can ensure the quality and reliability of the this compound used in their critical research and development endeavors.
Comparative Guide to X-ray Crystallography of Metal Complexes with 1,5-Dibromohexane-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and X-ray crystallographic structures of metal complexes featuring ligands derived from 1,5-dibromohexane. The objective is to offer a comprehensive resource for researchers in coordination chemistry, materials science, and drug development by presenting detailed experimental protocols, comparative structural data, and visualizations of synthetic pathways.
Introduction
Ligands derived from this compound offer a flexible hexyl spacer that can be functionalized with various coordinating moieties, such as N-heterocycles (e.g., imidazole, benzimidazole, pyridine) or Schiff bases. The conformational flexibility of the hexane chain allows for the formation of diverse coordination architectures, including mononuclear complexes, dinuclear macrocycles, and coordination polymers. The nature of the metal ion and the coordinating end-groups of the ligand play a crucial role in determining the final structure and potential applications of these complexes, which range from catalysis to medicinal chemistry. This guide focuses on the structural aspects of these complexes as determined by single-crystal X-ray diffraction.
Experimental Protocols
Detailed experimental procedures are essential for the reproducible synthesis of ligands and their metal complexes. Below are representative protocols for the synthesis of common ligand types derived from this compound and their subsequent complexation with transition metals.
Synthesis of 1,6-bis(benzimidazol-1-yl)hexane (L1)
A common precursor ligand is synthesized by the reaction of benzimidazole with this compound.
Materials:
-
Benzimidazole
-
This compound
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A solution of benzimidazole (2 mmol) in DMF (20 mL) is treated with powdered NaOH (2 mmol).
-
The mixture is stirred at room temperature for 1 hour to facilitate the deprotonation of benzimidazole.
-
A solution of this compound (1 mmol) in DMF (10 mL) is added dropwise to the reaction mixture.
-
The resulting mixture is stirred at 80°C for 24 hours.
-
After cooling to room temperature, the solution is poured into ice-cold water (100 mL) to precipitate the crude product.
-
The white precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 1,6-bis(benzimidazol-1-yl)hexane.
Synthesis of a Schiff Base Ligand from 1,5-Diaminohexane
Schiff base ligands are readily prepared by the condensation of an aldehyde or ketone with a primary amine.
Materials:
-
1,5-Diaminohexane
-
Salicylaldehyde (or other suitable aldehyde/ketone)
-
Methanol or Ethanol
Procedure:
-
A solution of 1,5-diaminohexane (1 mmol) in methanol (20 mL) is prepared.
-
To this solution, a methanolic solution (20 mL) of salicylaldehyde (2 mmol) is added dropwise with constant stirring.
-
The reaction mixture is refluxed for 4-6 hours, during which a colored precipitate typically forms.
-
The mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The product is washed with cold methanol and dried under vacuum.
General Procedure for Metal Complex Synthesis
The synthesized ligands can be reacted with various metal salts to form coordination complexes.
Materials:
-
Synthesized ligand (e.g., L1 or a Schiff base)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(ClO₄)₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Methanol or Ethanol
Procedure:
-
A solution of the ligand (1 mmol) in methanol (20 mL) is prepared, heating gently if necessary to achieve dissolution.
-
A solution of the metal(II) salt (1 mmol) in methanol (10 mL) is added dropwise to the ligand solution with stirring.
-
The reaction mixture is stirred at room temperature or refluxed for several hours.
-
The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from an appropriate solvent system.
Data Presentation: Comparative Crystallographic Data
The following tables summarize key crystallographic data for a selection of metal complexes with ligands derived from a hexane spacer, providing a basis for structural comparison.
Table 1: Selected Bond Lengths (Å) in Hexane-Derived Bis(benzimidazolyl) Metal Complexes
| Complex | Metal | M-N (Å) | M-X (anion) (Å) | Reference |
| [Co(L¹)(NO₃)₂] | Co(II) | 2.098(3), 2.105(3) | 2.213(3), 2.245(3) | [1] |
| [Ni(L²)(NO₃)₂] | Ni(II) | 2.075(2), 2.081(2) | 2.103(2), 2.112(2) | [1] |
| [Cu(L¹)(SO₄)]₂ | Cu(II) | 1.998(4), 2.003(4) | 1.965(3), 2.458(3) | [1] |
| [Zn(L¹)(NO₃)₂] | Zn(II) | 2.021(2), 2.035(2) | 2.068(2), 2.498(2) | [1] |
L¹ and L² represent bis-benzimidazolyl ligands with slightly different backbones but comparable hexane-like spacers.
Table 2: Selected Bond Angles (°) in Hexane-Derived Bis(benzimidazolyl) Metal Complexes
| Complex | N-M-N (°) | X-M-X (°) | N-M-X (°) Range | Reference |
| [Co(L¹)(NO₃)₂] | 96.8(1) | 115.9(1) | 88.9(1) - 128.9(1) | [1] |
| [Ni(L²)(NO₃)₂] | 93.5(1) | 121.7(1) | 87.6(1) - 135.2(1) | [1] |
| [Cu(L¹)(SO₄)]₂ | 152.3(2) | 95.1(1) | 88.1(1) - 101.2(1) | [1] |
| [Zn(L¹)(NO₃)₂] | 104.5(1) | 118.9(1) | 92.1(1) - 121.3(1) | [1] |
Mandatory Visualization
The following diagrams illustrate the general synthetic pathways and logical relationships in the formation of the discussed metal complexes.
Caption: General workflow for the synthesis of metal complexes with this compound-derived ligands.
References
Safety Operating Guide
Proper Disposal and Handling of 1,5-Dibromohexane
The following guide provides essential safety and logistical information for the proper disposal of 1,5-Dibromohexane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE). The substance is classified as a skin and eye irritant.[1][2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear chemical-impermeable gloves and impervious, flame-resistant clothing to prevent skin contact.[3][4]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]
-
General Hygiene: Wash hands thoroughly after handling.[6] Avoid contact with skin, eyes, and clothing.[6] Eyewash stations and safety showers should be readily accessible near the workstation.[2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors.[4]
-
Remove Ignition Sources: Remove all sources of ignition, as the substance is combustible.[3][4] Use spark-proof tools for cleanup.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or surface water, as it is toxic to aquatic life with long-lasting effects.[2][3][7]
-
Cleanup: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[2]
-
Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[2][4][6]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste. It should never be disposed of down the drain or in regular trash.[2][8]
-
Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste streams.[9] Collect it in a designated container specifically for halogenated organic waste.[9]
-
Containerization: The waste container must be chemically compatible, properly sealed to prevent leaks, and clearly labeled.[8][10]
-
Labeling: The container must be marked with a "Hazardous Waste" tag.[10] The label should clearly identify the contents (this compound) and list all components and their approximate percentages.[8][10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a fume hood, within secondary containment to prevent spills.[8]
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[6][10] Do not attempt to treat the waste unless you are specifically trained and equipped to do so.
Quantitative Data and Hazard Information
The following table summarizes key quantitative and hazard data for 1,6-Dibromohexane, a closely related compound with similar safety considerations.
| Property | Data |
| Physical State | Liquid[2] |
| Appearance | Clear[2] |
| Boiling Point | 243 °C / 469.4 °F @ 760 mmHg[2] |
| Flash Point | 110 °C / 230 °F[2] |
| GHS Hazard Statements | H227: Combustible liquid[1]H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]Toxic to aquatic life[6] |
| Disposal Classification | Environmentally Hazardous Substance, Liquid, N.O.S.[2][5] |
Experimental Protocols
No experimental protocols for the chemical treatment or neutralization of this compound for disposal are recommended for standard laboratory settings. The universally accepted protocol is collection, segregation, and disposal via a licensed hazardous waste contractor. This ensures compliance with local, state, and national regulations.[11][12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 627-96-3|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. canbipharm.com [canbipharm.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 12. download.basf.com [download.basf.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Dibromohexane
For Immediate Implementation: This document provides essential safety protocols, operational guidance, and disposal procedures for the handling of 1,5-Dibromohexane (CAS No. 627-96-3) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It can be harmful if swallowed and may cause skin and eye irritation.[1][2] Inhalation of vapors may also lead to respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this compound:
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option.[4] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[1] |
| Body | Laboratory coat | A standard lab coat is required. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or a full protective suit may be necessary.[1] |
| Respiratory | Use in a well-ventilated area or fume hood | A properly functioning chemical fume hood is essential to minimize inhalation exposure.[2][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[1][3] |
Operational Plan: A Step-by-Step Workflow for Handling this compound
This section outlines a standard operating procedure for the safe handling of this compound during a typical laboratory experiment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute.[2]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
Locate the nearest spill kit and verify its contents.
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Dispense the required amount of the chemical using appropriate tools (e.g., a clean, dry syringe or graduated cylinder).
-
Close the container tightly when not in use.[5]
-
If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
When transferring the chemical, do so slowly and carefully to prevent splashing.
-
-
Post-Handling and Cleanup:
-
Upon completion of the experiment, decontaminate all glassware and surfaces that may have come into contact with this compound.
-
Segregate all waste containing this compound into a designated, properly labeled hazardous waste container.
-
Carefully remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through a licensed disposal company. Do not pour down the drain.[1] |
| Contaminated Materials (e.g., gloves, paper towels, glassware) | Place in a sealed, labeled container for hazardous waste disposal.[1][3] |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the empty container as per institutional guidelines. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
-
Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
